Product packaging for 1-Methoxy-2-(trifluoromethyl)benzene(Cat. No.:CAS No. 16222-42-7)

1-Methoxy-2-(trifluoromethyl)benzene

Cat. No.: B096953
CAS No.: 16222-42-7
M. Wt: 176.14 g/mol
InChI Key: BHPJMWUXVOTGQU-UHFFFAOYSA-N
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Description

1-Methoxy-2-(trifluoromethyl)benzene is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis and pharmaceutical research. Compounds with the trifluoromethylbenzene scaffold are of significant interest in medicinal chemistry, particularly in the development of active pharmaceutical ingredients (APIs) . The trifluoromethyl group is a common moiety in drug discovery due to its ability to enhance metabolic stability, lipophilicity, and binding affinity . This specific substituted benzene can function as a key intermediate in multi-step synthetic routes. Related compounds are frequently employed in reactions such as nucleophilic substitutions to create more complex molecules . For instance, structural analogues are utilized in Heck coupling reactions and as precursors in the synthesis of biologically active molecules, highlighting the value of this chemical scaffold in research settings . The presence of both the methoxy and electron-withdrawing trifluoromethyl groups on the benzene ring creates a distinct electronic profile that can be exploited to fine-tune the properties of resulting compounds and to direct further chemical transformations . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. All information presented is for research reference.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3O B096953 1-Methoxy-2-(trifluoromethyl)benzene CAS No. 16222-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPJMWUXVOTGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-48-2
Record name 395-48-2
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methoxy-2-(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and other advanced materials. The primary synthetic route detailed herein is the O-methylation of 2-(trifluoromethyl)phenol, a reaction that follows the principles of the Williamson ether synthesis. This document outlines the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway to facilitate a thorough understanding of the process.

Core Synthesis Pathway: O-Methylation of 2-(Trifluoromethyl)phenol

The most direct and widely applicable method for the synthesis of this compound is the O-methylation of 2-(trifluoromethyl)phenol. This reaction is a classic example of the Williamson ether synthesis, which involves the deprotonation of a phenol to form a phenoxide, followed by a nucleophilic substitution reaction (SN2) with a methylating agent.

Common methylating agents for this transformation include dimethyl sulfate and methyl iodide. The choice of base and solvent is crucial for the reaction's success, with common systems including potassium carbonate in acetone or dimethylformamide (DMF), or sodium hydroxide in an aqueous or biphasic system.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-(trifluoromethyl)phenol. These parameters are based on established general procedures for the methylation of phenols and may be optimized for specific laboratory conditions.

ParameterValueNotes
Starting Material 2-(Trifluoromethyl)phenol---
Methylating Agent Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)Methyl iodide is often used in laboratory settings, while dimethyl sulfate can be a more reactive and cost-effective option for larger scales, though it is more hazardous.
Base Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)Potassium carbonate is a milder base, typically used in solvents like acetone or DMF. Sodium hydroxide is a stronger base, often used in aqueous or phase-transfer conditions.
Solvent Acetone, Dimethylformamide (DMF), or WaterThe choice of solvent depends on the base used and the desired reaction temperature. Acetone and DMF are suitable for reactions with potassium carbonate, while water is used with sodium hydroxide.
Molar Ratio (Phenol:Base:Methylating Agent) 1 : 1.5-2.0 : 1.2-1.5An excess of base is used to ensure complete deprotonation of the phenol. A slight excess of the methylating agent drives the reaction to completion.
Reaction Temperature Room Temperature to Reflux (56-153 °C)Reactions in acetone are typically run at reflux (56 °C). DMF allows for a wider range of temperatures, often from room temperature to around 100 °C. Aqueous reactions with NaOH may be run at or slightly above room temperature.
Reaction Time 4 - 24 hoursReaction time is dependent on the specific reagents, solvent, and temperature used. Progress is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Yield >90% (Typical)High yields are generally achievable with careful optimization of reaction conditions.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via the O-methylation of 2-(trifluoromethyl)phenol using methyl iodide and potassium carbonate in acetone.

Materials:

  • 2-(Trifluoromethyl)phenol

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetone

  • Diethyl ether

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(trifluoromethyl)phenol (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5-2.0 eq) and anhydrous acetone to the flask. The volume of acetone should be sufficient to create a stirrable suspension.

  • Addition of Methylating Agent: While stirring the suspension at room temperature, add methyl iodide (1.2-1.5 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and rinse the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the acetone washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow of the synthesis of this compound.

Synthesis_Pathway Start 2-(Trifluoromethyl)phenol Reaction O-Methylation (Williamson Ether Synthesis) Start->Reaction Reagents Methyl Iodide (CH3I) Potassium Carbonate (K2CO3) Acetone Reagents->Reaction Workup Work-up (Filtration, Extraction, Drying) Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification (Vacuum Distillation or Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trichloromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(trifluoromethyl)anisole. The information is curated for researchers, scientists, and professionals in drug development who utilize fluorinated compounds in their work. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents visual representations of synthetic pathways.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(trifluoromethyl)anisole. This data is essential for understanding its behavior in various experimental and industrial settings.

PropertyValueSource
Molecular Formula C₈H₇F₃O[1]
Molecular Weight 176.14 g/mol [1][2]
Physical State Liquid[1]
Appearance Colorless to pale yellow liquid[3]
Odor Characteristic[1]
Melting Point -14.3 – -14.1 °C[4]
Boiling Point 173 – 174 °C (@ 754 mmHg)[4]
Density 1.198 g/mL (Relative)[1]
Refractive Index 1.4524 (@ 20 °C)[4]
Solubility Data not available. Ethers are generally soluble in organic solvents and sparingly soluble in water.[5][6][7][8][9][10]

Experimental Protocols

Determination of Boiling Point

The boiling point of 2-(trifluoromethyl)anisole can be determined using a distillation apparatus. The compound is heated in a flask connected to a condenser. A thermometer is placed at the vapor-liquid equilibrium point to record the temperature at which the liquid boils under a specific atmospheric pressure. For more precise measurements, a vacuum distillation setup can be used to determine the boiling point at reduced pressures.[4]

Determination of Melting Point

To determine the melting point, a sample of solidified 2-(trifluoromethyl)anisole is placed in a capillary tube and heated in a melting point apparatus.[4] The temperature range from which the solid begins to melt to when it becomes completely liquid is recorded as the melting point.

Measurement of Refractive Index

The refractive index is measured using a refractometer.[4] A small drop of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale at a specified temperature, typically 20°C.

Synthesis of 2-(Trifluoromethyl)anisole

A common synthetic route to aryl trifluoromethyl ethers involves the trifluoromethylation of the corresponding phenol. One potential pathway could involve the reaction of 2-methoxyphenol with a trifluoromethylating agent. A generalized workflow for such a synthesis is depicted below.

Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for 2-(trifluoromethyl)anisole, starting from a related anisole derivative. This represents a common strategy in organofluorine chemistry.

G Synthesis of 2-(Trifluoromethyl)anisole cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2-Anisole Derivative 2-Anisole Derivative Trifluoromethylation Trifluoromethylation 2-Anisole Derivative->Trifluoromethylation Reagent (e.g., CuCF₃) 2-(Trifluoromethyl)anisole 2-(Trifluoromethyl)anisole Trifluoromethylation->2-(Trifluoromethyl)anisole Formation of C-CF₃ bond G Potential Electrophilic Fluorination 2-(Trifluoromethyl)anisole 2-(Trifluoromethyl)anisole Reaction Reaction 2-(Trifluoromethyl)anisole->Reaction Electrophilic Fluorinating Agent e.g., Selectfluor Electrophilic Fluorinating Agent->Reaction Fluorinated Products Mixture of isomers Reaction->Fluorinated Products Electrophilic Aromatic Substitution

References

Spectroscopic and Synthetic Insights into 1-Methoxy-2-(trifluoromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Methoxy-2-(trifluoromethyl)benzene, also known as 2-(trifluoromethyl)anisole. It includes a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, this document outlines the experimental protocols for acquiring such spectra and presents a representative synthetic pathway for its preparation.

Spectroscopic Data Analysis

The unique structural features of this compound, namely the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on an aromatic ring, give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are influenced by the electronic environment of each nucleus.

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H~7.5-7.6mAromatic CH
~7.0-7.1mAromatic CH
3.9sOCH₃
¹³C~157qC-OCH₃
~133qC-CF₃
~132sAromatic CH
~128sAromatic CH
~121sAromatic CH
~112sAromatic CH
~123q~274CF₃
56sOCH₃
¹⁹F~ -62sCF₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR and CFCl₃ for ¹⁹F NMR. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational modes associated with its functional groups.

Table 2: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3050-3100C-H stretchAromatic
~2850-2960C-H stretchMethoxy (CH₃)
~1600, ~1490C=C stretchAromatic ring
~1250-1300C-F stretchTrifluoromethyl (CF₃)
~1250Asymmetric C-O-C stretchAryl ether
~1020Symmetric C-O-C stretchAryl ether
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) is observed at m/z 176, consistent with its molecular formula C₈H₇F₃O.

Table 3: Mass Spectrometry Data for this compound

m/zProposed Fragment
176[C₈H₇F₃O]⁺ (Molecular Ion)
161[M - CH₃]⁺
145[M - OCH₃]⁺
107[M - CF₃]⁺
77[C₆H₅]⁺

Experimental Protocols

The following sections detail the general procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.[1]

Instrumentation and Data Acquisition:

  • ¹H NMR: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the aromatic and aliphatic regions.

  • ¹³C NMR: Spectra are acquired on the same spectrometer, often at a frequency of 100 or 125 MHz. Proton decoupling is used to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR: This is performed on a spectrometer equipped with a fluorine probe, typically at a frequency of 376 or 470 MHz. The spectrum is often referenced to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the empty sample holder (salt plates or ATR crystal) is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. Electron Ionization (EI) at 70 eV is a common method for generating the molecular ion and subsequent fragments.

Instrumentation and Data Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Synthesis of this compound

A common synthetic route to this compound involves the trifluoromethylation of a suitable precursor. The following diagram illustrates a typical workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Iodoanisole 2-Iodoanisole Reaction_Vessel Reaction in Solvent (e.g., Pyridine) 2-Iodoanisole->Reaction_Vessel Trifluoromethylating_Agent Trifluoromethylating Agent (e.g., (CF3)2Hg) Trifluoromethylating_Agent->Reaction_Vessel Quenching Quenching (e.g., with HCl) Reaction_Vessel->Quenching Heat Extraction Extraction (e.g., with Diethyl Ether) Quenching->Extraction Drying Drying (e.g., over MgSO4) Extraction->Drying Distillation Distillation Drying->Distillation Final_Product 1-Methoxy-2- (trifluoromethyl)benzene Distillation->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

This synthesis typically involves the coupling of an aryl halide, such as 2-iodoanisole, with a trifluoromethylating agent. The reaction is often carried out in a suitable solvent and may require heating. Subsequent work-up and purification steps, such as extraction and distillation, are necessary to isolate the final product.

Signaling and Metabolic Pathways

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, the metabolism of fluorinated anisole derivatives is an area of significant interest in drug development.[2][3] The presence of the trifluoromethyl group can significantly influence the metabolic stability and pharmacokinetic properties of a molecule.[2][3]

The metabolic fate of such compounds often involves enzymatic transformations in the liver. The following diagram illustrates a conceptual metabolic pathway for a generic fluorinated anisole.

Metabolic_Pathway Fluorinated_Anisole Fluorinated Anisole (e.g., this compound) Phase_I Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Fluorinated_Anisole->Phase_I Hydroxylated_Metabolite Hydroxylated Metabolite Phase_I->Hydroxylated_Metabolite Demethylated_Metabolite O-Demethylated Metabolite Phase_I->Demethylated_Metabolite Phase_II Phase II Metabolism (Conjugation) Hydroxylated_Metabolite->Phase_II Demethylated_Metabolite->Phase_II Glucuronide_Conjugate Glucuronide or Sulfate Conjugate Phase_II->Glucuronide_Conjugate Excretion Excretion (Urine, Feces) Glucuronide_Conjugate->Excretion

Caption: Conceptual metabolic pathway of a fluorinated anisole derivative.

Phase I metabolism typically introduces or exposes functional groups through oxidation, reduction, or hydrolysis, often catalyzed by cytochrome P450 enzymes. For this compound, this could involve hydroxylation of the aromatic ring or O-demethylation. Phase II metabolism involves the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion from the body. The specific metabolites formed would require detailed in vivo or in vitro metabolic studies.

References

An In-depth Technical Guide to 1-Methoxy-2-(trifluoromethyl)benzene (CAS Number: 395-48-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methoxy-2-(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and reactivity. Furthermore, it explores the applications of this compound as a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Safety and toxicological information are also reviewed.

Introduction

This compound, also known as 2-(trifluoromethyl)anisole, is an organic compound featuring a methoxy group and a trifluoromethyl group substituted on a benzene ring at the ortho position. The presence of the trifluoromethyl (-CF3) group imparts unique properties to the molecule, including high thermal stability, increased lipophilicity, and enhanced metabolic stability in biological systems.[1][2] These characteristics make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[2] This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers and professionals in related fields.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 395-48-2[3][4]
Molecular Formula C₈H₇F₃O[3][4]
Molecular Weight 176.14 g/mol [3][4]
Appearance Colorless liquid
Melting Point -14.3 to -14.1 °C
Boiling Point 173.7 °C (at 754 Torr)
Density (predicted) 1.198 ± 0.06 g/cm³
Calculated LogP 2.8[3][4]
Solubility Soluble in organic solvents.[5]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. A summary of the available data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesSource(s)
¹H NMR Data available in spectral databases.
¹³C NMR Data available in spectral databases.
¹⁹F NMR δ -62.44 ppm (s, 3F)
Mass Spectrometry (GC-MS) m/z = 176.1
Infrared (IR) Spectroscopy Vapor phase IR spectrum available.[4]

Synthesis and Reactivity

Synthesis

Several synthetic routes to this compound have been reported. Two common methods are highlighted below.

4.1.1. From 2-Methoxyaniline

A documented synthesis of this compound starts from 2-methoxyaniline. While the full experimental details were not available in the reviewed literature, this transformation typically involves a Sandmeyer-type reaction sequence. The general workflow for such a synthesis is depicted in the diagram below.

Synthesis_from_Aniline Aniline 2-Methoxyaniline Diazonium 2-Methoxybenzenediazonium salt Aniline->Diazonium  NaNO₂, HCl   Product This compound Diazonium->Product  Trifluoromethylating agent (e.g., CuCF₃)  

Caption: General workflow for the synthesis from 2-methoxyaniline.

4.1.2. From 2-Methoxybenzenediazonium Tetrafluoroborate

A more detailed experimental protocol involves the trifluoromethylation of a diazonium salt.

Experimental Protocol: Synthesis from 2-Methoxybenzenediazonium Tetrafluoroborate

  • Materials: 2-Methoxybenzenediazonium tetrafluoroborate, a suitable trifluoromethylating agent (e.g., a copper(I) trifluoromethyl complex), and an appropriate solvent (e.g., DMF).

  • Procedure: To a solution of the trifluoromethylating agent in the solvent, 2-methoxybenzenediazonium tetrafluoroborate is added portion-wise at a controlled temperature. The reaction mixture is stirred until the evolution of nitrogen gas ceases. The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to yield this compound.

The logical flow of this experimental process can be visualized as follows:

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification Reagents Dissolve trifluoromethylating agent in solvent Addition Add 2-methoxybenzenediazonium tetrafluoroborate Reagents->Addition Stirring Stir at controlled temperature Addition->Stirring Quench Quench reaction Stirring->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry and concentrate Wash->Dry Purify Purify by distillation or chromatography Dry->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the synthesis of the target compound.

Reactivity

The benzene ring in this compound is activated by the electron-donating methoxy group and deactivated by the electron-withdrawing trifluoromethyl group. This electronic interplay influences its reactivity in electrophilic aromatic substitution reactions, directing incoming electrophiles primarily to the para position relative to the methoxy group. The trifluoromethyl group is generally stable under a variety of reaction conditions.

Applications

The primary application of this compound is as a versatile building block in organic synthesis. The trifluoromethyl group is a key pharmacophore that can enhance the pharmacological profile of drug candidates by improving their metabolic stability, lipophilicity, and binding affinity.[1][2]

Biological Activity and Toxicology

Detailed toxicological studies and specific biological activity data for this compound are limited in the public domain. The available safety information is primarily derived from GHS classifications.

Table 3: GHS Hazard Statements for this compound

Hazard CodeHazard StatementSource(s)
H315Causes skin irritation[3][4]
H317May cause an allergic skin reaction[3][4]
H319Causes serious eye irritation[3][4]
H335May cause respiratory irritation[3][4]

Due to the lack of comprehensive toxicological data, this compound should be handled with appropriate precautions in a laboratory setting. Standard safety measures, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable fluorinated building block with well-defined physicochemical and spectroscopic properties. Established synthetic routes make it an accessible intermediate for research and development. Its primary utility lies in the introduction of the 2-methoxy-trifluoromethylphenyl moiety into more complex molecules, a common strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic properties. Further research into the specific biological activities and a more comprehensive toxicological profile of this compound would be beneficial for expanding its applications.

References

The Advent of a Key Fluorinated Building Block: A Technical History of 2-(Trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an in-depth exploration into the discovery, synthesis, and evolving applications of 2-(trifluoromethyl)anisole reveals a story intertwined with the very foundations of organofluorine chemistry. This guide illuminates the path from its likely theoretical conception, rooted in early fluorination techniques, to its current status as a valuable intermediate in the synthesis of complex molecules.

While a singular, celebrated discovery of 2-(trifluoromethyl)anisole is not prominent in the historical record, its existence is a direct consequence of the pioneering work in the late 19th and early 20th centuries to incorporate fluorine into organic molecules. The journey to synthesize this seemingly simple molecule is a reflection of the broader advancements in trifluoromethylation of aromatic systems.

From Harsh Beginnings: The Dawn of Aromatic Trifluoromethylation

The story of 2-(trifluoromethyl)anisole begins with the advent of methods to create the benzotrifluoride scaffold. The foundational work was laid by Belgian chemist Frédéric Swarts, who, in 1892, first demonstrated the conversion of benzotrichloride to benzotrifluoride using antimony fluoride. This marked a significant breakthrough in organofluorine chemistry.[1] Later, in the 1930s, industrial chemists at Kinetic Chemicals and IG Farben advanced this process by utilizing hydrogen fluoride (HF) in place of antimony trifluoride, a testament to the growing industrial importance of fluorinated compounds.[1]

These early methods, though effective for the parent benzotrifluoride, were harsh and often not suitable for more functionalized aromatic rings. The synthesis of a substituted derivative like 2-(trifluoromethyl)anisole would have required a precursor that could withstand these aggressive fluorinating conditions.

The Emergence of Synthetic Routes to 2-(Trifluoromethyl)anisole

The direct synthesis of 2-(trifluoromethyl)anisole likely emerged as an application of these established fluorination techniques to a suitable starting material, such as 2-methoxybenzotrichloride. The general approach would involve the halogen exchange reaction that was the cornerstone of early aromatic trifluoromethylation.

Classical Synthesis: Halogen Exchange

The most probable early synthetic route to 2-(trifluoromethyl)anisole would have involved the following steps:

  • Chlorination of o-cresol methyl ether (2-methylanisole): Free radical chlorination of the methyl group to form 2-methoxybenzotrichloride.

  • Fluorination: Treatment of 2-methoxybenzotrichloride with a fluorinating agent like antimony trifluoride (Swarts reaction) or anhydrous hydrogen fluoride to yield 2-(trifluoromethyl)anisole.

This classical approach, while foundational, suffered from limitations such as harsh reaction conditions and the use of hazardous reagents.

Modern Synthetic Methodologies

Over the decades, the synthetic toolbox for introducing the trifluoromethyl group has expanded dramatically, offering milder and more versatile methods applicable to a wider range of substrates. These advancements have undoubtedly been applied to the synthesis of 2-(trifluoromethyl)anisole and its derivatives.

Deoxofluorination of Carboxylic Acids

A significant advancement was the development of deoxofluorination reagents, which can convert a carboxylic acid group into a trifluoromethyl group. For the synthesis of 2-(trifluoromethyl)anisole, this would involve the treatment of 2-methoxybenzoic acid with a reagent like sulfur tetrafluoride (SF₄) or its more modern, user-friendly alternatives.

Cross-Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling reactions has provided highly efficient and selective methods for the formation of C-CF₃ bonds. While perhaps not the first method of discovery, these have become state-of-the-art for the synthesis of trifluoromethylated arenes. A plausible modern synthesis of 2-(trifluoromethyl)anisole could involve the coupling of an aryl halide (e.g., 2-iodoanisole or 2-bromoanisole) with a trifluoromethyl source.

A variety of trifluoromethylating reagents have been developed for this purpose, including:

  • Nucleophilic Trifluoromethylating Reagents: The Ruppert-Prakash reagent (TMSCF₃) is a prominent example, often used in copper-mediated reactions.

  • Electrophilic Trifluoromethylating Reagents: Reagents developed by researchers such as Yagupolskii, Umemoto, and Togni have enabled the electrophilic trifluoromethylation of aryl nucleophiles.

  • Radical Trifluoromethylating Reagents: Reagents like the Langlois' reagent (CF₃SO₂Na) can generate a trifluoromethyl radical for addition to aromatic systems.[2]

Experimental Protocols

While the precise first experimental protocol is not documented, a representative classical and a modern synthetic approach are detailed below.

Protocol 1: Classical Synthesis via Halogen Exchange (Hypothetical Early Method)

Reaction: 2-Methoxybenzotrichloride to 2-(Trifluoromethyl)anisole

Materials:

  • 2-Methoxybenzotrichloride

  • Anhydrous Hydrogen Fluoride (AHF) or Antimony Trifluoride (SbF₃) with a catalytic amount of Antimony Pentachloride (SbCl₅)

  • Inert solvent (e.g., carbon tetrachloride if using SbF₃)

  • Apparatus suitable for handling highly corrosive reagents.

Procedure (using AHF):

  • A pressure-resistant reactor is charged with 2-methoxybenzotrichloride.

  • Anhydrous hydrogen fluoride is carefully introduced into the reactor at a low temperature.

  • The reactor is sealed and the temperature is gradually raised to facilitate the halogen exchange reaction. Reaction progress is monitored by analyzing aliquots.

  • Upon completion, the excess AHF and generated HCl are carefully vented.

  • The crude product is neutralized, washed, and purified by distillation to yield 2-(trifluoromethyl)anisole.

Note: This procedure is highly hazardous and requires specialized equipment and expertise.

Protocol 2: Modern Synthesis via Copper-Catalyzed Trifluoromethylation

Reaction: 2-Iodoanisole with a Trifluoromethyl Source

Materials:

  • 2-Iodoanisole

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

  • Potassium fluoride (KF) or another suitable fluoride source

  • Copper(I) iodide (CuI)

  • Anhydrous, polar aprotic solvent (e.g., DMF or NMP)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 2-iodoanisole, potassium fluoride, and copper(I) iodide.

  • Add the anhydrous solvent and stir the mixture.

  • Add (trifluoromethyl)trimethylsilane dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then heated to a specified temperature (e.g., 60-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction is quenched with an aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure 2-(trifluoromethyl)anisole.

Data Presentation

Table 1: Comparison of Synthetic Routes to 2-(Trifluoromethyl)anisole

MethodStarting MaterialKey ReagentsTypical YieldsAdvantagesDisadvantages
Halogen Exchange 2-MethoxybenzotrichlorideAHF or SbF₃/SbCl₅Moderate to GoodUtilizes readily available bulk chemicalsHarsh conditions, hazardous reagents, limited functional group tolerance
Deoxofluorination 2-Methoxybenzoic AcidSF₄, DAST, etc.GoodDirect conversion from carboxylic acidUse of corrosive and/or toxic fluorinating agents
Cross-Coupling 2-HaloanisoleTMSCF₃, CuI, KFGood to ExcellentMild conditions, high functional group tolerance, high selectivityCost of reagents and catalysts, requires pre-functionalized starting material

Mandatory Visualization

Discovery_and_Synthesis_Timeline cluster_foundations Foundational Developments cluster_synthesis_evolution Evolution of Synthesis for 2-(Trifluoromethyl)anisole cluster_reagents Key Reagent Development Swarts 1892: Swarts synthesizes Benzotrifluoride (C₆H₅CCl₃ + SbF₃ → C₆H₅CF₃) Industrial 1930s: Industrial scale production using HF Swarts->Industrial Halogen_Exchange Early Method (presumed): Halogen Exchange of 2-Methoxybenzotrichloride Industrial->Halogen_Exchange Enabling Technology Deoxofluorination Later Development: Deoxofluorination of 2-Methoxybenzoic Acid Halogen_Exchange->Deoxofluorination Cross_Coupling Modern Method: Transition-Metal Catalyzed Cross-Coupling Deoxofluorination->Cross_Coupling SF4 Sulfur Tetrafluoride (SF₄) for Deoxofluorination SF4->Deoxofluorination Enables Ruppert_Prakash Ruppert-Prakash Reagent (TMSCF₃) for Nucleophilic Trifluoromethylation Ruppert_Prakash->Cross_Coupling Enables Electrophilic_Reagents Electrophilic CF₃ Reagents (Yagupolskii, Umemoto, Togni) Electrophilic_Reagents->Cross_Coupling Enables

Caption: Historical development of synthetic routes to 2-(trifluoromethyl)anisole.

Modern_Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Aryl_Halide 2-Iodoanisole Reaction Reaction in Anhydrous Solvent (e.g., DMF) under Inert Atmosphere Aryl_Halide->Reaction CF3_Source TMSCF₃ (Ruppert-Prakash) CF3_Source->Reaction Catalyst CuI / KF Catalyst->Reaction Heating Heating (e.g., 60-80 °C) Reaction->Heating Quench Aqueous Quench (e.g., NH₄Cl) Heating->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product 2-(Trifluoromethyl)anisole Purification->Product

Caption: Workflow for a modern synthesis of 2-(trifluoromethyl)anisole.

Conclusion

The history of 2-(trifluoromethyl)anisole is not one of a single, dramatic discovery but rather a story of steady scientific progress. Its synthesis was made possible by the foundational work on aromatic fluorination, and its preparation methods have evolved in lockstep with the broader advancements in organic chemistry. Today, thanks to modern synthetic techniques, 2-(trifluoromethyl)anisole is a readily accessible building block, empowering chemists in their quest to design and create the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

A Technical Guide to 1-Methoxy-2-(trifluoromethyl)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Commercial Availability, Synthesis, and Reactivity of a Key Building Block in Modern Chemistry

Introduction

1-Methoxy-2-(trifluoromethyl)benzene, also known as 2-(trifluoromethyl)anisole, is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. The presence of the trifluoromethyl group, a powerful electron-withdrawing moiety, and the methoxy group, an electron-donating group, on the same aromatic ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic methodologies, and reactivity, serving as a vital resource for researchers, scientists, and professionals in drug development.

Commercial Availability

This compound (CAS No. 395-48-2) is commercially available from a variety of suppliers, catering to both research and development as well as bulk manufacturing needs.[1][2][3][4] Purity levels for this chemical are typically offered at 95% or higher.[1] Pricing can vary significantly based on the supplier, quantity, and purity. For smaller, research-scale quantities, prices can range from approximately $20 per gram to several hundred dollars for larger quantities.

For the convenience of researchers, the following table summarizes the availability of this compound from a selection of chemical suppliers. Please note that pricing and stock levels are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityQuantityPrice (USD)
FluorochemF01387298.0%1 g£60.00
5 g£180.00
25 g£720.00
Advanced ChemBlocksQ6789795%InquireInquire
CookeChem-98%InquireInquire
Ambeed->95%1 g$20
5 g$65
ReagentiaR00C0BG-5 g€850.33

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. One common and effective method involves the methylation of 2-(trifluoromethyl)phenol. This reaction is typically carried out in the presence of a base and a methylating agent.

Experimental Protocol: Methylation of 2-(Trifluoromethyl)phenol

Materials:

  • 2-(Trifluoromethyl)phenol

  • Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Slowly add the methylating agent, such as dimethyl sulfate (1.2 eq) or methyl iodide (1.2 eq), to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench it by adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product A 2-(Trifluoromethyl)phenol D Reaction in Solvent (e.g., Acetone) A->D B Methylating Agent (e.g., DMS) B->D C Base (e.g., K2CO3) C->D E Aqueous Workup D->E F Extraction with Diethyl Ether E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I This compound H->I

A typical workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group. This substitution pattern makes the aromatic ring susceptible to various transformations.

Electrophilic Aromatic Substitution

The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution, while the trifluoromethyl group is a meta-directing deactivator. In the case of this compound, the directing effects of the two substituents are reinforcing for substitution at the 4- and 6-positions (para and ortho to the methoxy group, respectively, and meta to the trifluoromethyl group). The 4-position is generally favored due to reduced steric hindrance.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Experimental Protocol: Nitration of this compound

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to a solution of this compound in dichloromethane.

  • To this cooled mixture, add fuming nitric acid dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture at 0-5°C and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting nitro-substituted product can be purified by recrystallization or column chromatography.

Signaling_Pathway This compound This compound Arenium Ion Intermediate Arenium Ion Intermediate This compound->Arenium Ion Intermediate Attack by pi-system Electrophile (E+) Electrophile (E+) Electrophile (E+)->Arenium Ion Intermediate Substituted Product Substituted Product Arenium Ion Intermediate->Substituted Product Deprotonation

A simplified pathway for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution

While aromatic rings are generally electron-rich and not susceptible to nucleophilic attack, the presence of a strong electron-withdrawing group like trifluoromethyl can activate the ring towards nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present at an ortho or para position. For this compound itself, nucleophilic substitution on the ring is not a common reaction. However, derivatives with a leaving group ortho or para to the trifluoromethyl group would be expected to undergo SNAr reactions.

Conclusion

This compound is a readily available and versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its synthesis is straightforward, and its reactivity, particularly in electrophilic aromatic substitution, is well-defined, allowing for the strategic introduction of various functional groups. This guide provides a foundational understanding for researchers looking to utilize this important chemical intermediate in their synthetic endeavors.

References

Unraveling the Structural Nuances of 2-(Trifluoromethyl)anisole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular structure and conformational preferences of 2-(trifluoromethyl)anisole, a key building block in medicinal chemistry and materials science, is crucial for understanding its reactivity, intermolecular interactions, and ultimately, its function. This technical guide provides a comprehensive overview of the experimental and computational methodologies employed to elucidate the three-dimensional architecture of this fluorinated aromatic compound.

Predicted Molecular Structure and Conformational Isomerism

The molecular structure of 2-(trifluoromethyl)anisole is defined by the spatial arrangement of its constituent atoms. Key structural parameters include bond lengths (e.g., C-C, C-O, C-F), bond angles, and the dihedral angle describing the orientation of the methoxy group relative to the benzene ring.

A critical aspect of 2-(trifluoromethyl)anisole's structure is its conformational flexibility, primarily arising from the rotation around the C(aryl)-O bond. This rotation gives rise to different conformers, each with a distinct energy level. The interplay of steric hindrance and electronic effects governs the relative stability of these conformers.

It is anticipated that 2-(trifluoromethyl)anisole will exhibit two primary conformations: a planar (or near-planar) conformer and a non-planar (skewed) conformer . The planar conformer, where the methoxy group lies in the plane of the benzene ring, can exist in two forms: syn (methoxy group oriented towards the trifluoromethyl group) and anti (methoxy group oriented away from the trifluoromethyl group). Due to significant steric repulsion between the bulky trifluoromethyl group and the methoxy group, the syn-planar conformation is expected to be highly disfavored. The anti-planar conformation is more stable but may still experience some steric strain.

Consequently, a non-planar conformer, where the methoxy group is rotated out of the plane of the aromatic ring, is likely to be the global minimum energy structure. This allows for the alleviation of steric hindrance between the ortho substituents. The determination of the precise dihedral angle in this non-planar conformer and the energy barrier to rotation between conformers are key objectives of structural analysis.

Experimental Protocols for Structural Elucidation

A variety of sophisticated experimental techniques can be employed to determine the molecular structure and conformational preferences of 2-(trifluoromethyl)anisole with high precision.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the molecular structure in the solid state.

Methodology:

  • Crystal Growth: Single crystals of 2-(trifluoromethyl)anisole of suitable size and quality are grown from an appropriate solvent by slow evaporation, cooling, or vapor diffusion.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods, followed by refinement to obtain the final molecular structure.

Expected Outcome: Precise bond lengths, bond angles, and the dihedral angle of the molecule in the crystalline state. This would definitively establish the preferred conformation in the solid phase.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.

Methodology:

  • Sample Introduction: A gaseous beam of 2-(trifluoromethyl)anisole is introduced into a high-vacuum chamber.

  • Electron Scattering: A high-energy electron beam is scattered by the gas-phase molecules.

  • Data Analysis: The scattered electron intensity is recorded as a function of the scattering angle. This data is then used to generate a radial distribution curve, from which internuclear distances and bond angles are derived by fitting to a molecular model.

Expected Outcome: Accurate determination of the average molecular geometry in the gas phase. This technique is particularly valuable for identifying the presence of multiple conformers and their relative populations at a given temperature.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase with extremely high resolution.

Methodology:

  • Sample Preparation: A gaseous sample of 2-(trifluoromethyl)anisole is introduced into a microwave spectrometer.

  • Spectral Acquisition: The sample is irradiated with microwave radiation, and the absorption or emission of radiation corresponding to rotational transitions is detected.

  • Structural Determination: The rotational constants obtained from the spectrum are related to the principal moments of inertia of the molecule, which in turn depend on its geometry. By analyzing the spectra of different isotopologues, a precise three-dimensional structure can be determined.

Expected Outcome: Highly accurate molecular geometry, including bond lengths and angles, for the lowest energy conformer(s) in the gas phase. It can also provide information on the dipole moment and barriers to internal rotation.

Computational Chemistry Approaches

In the absence of experimental data, and to complement it, computational chemistry provides a powerful toolkit for investigating the molecular structure and conformation of 2-(trifluoromethyl)anisole.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum chemical method that can accurately predict molecular properties.

Methodology:

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers. This typically involves rotating the C(aryl)-O bond and optimizing the geometry at each step.

  • Geometry Optimization: The geometry of each identified conformer is fully optimized to find the minimum energy structure.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to calculate thermodynamic properties.

  • Rotational Barrier Calculation: The potential energy surface for the rotation around the C(aryl)-O bond is calculated to determine the energy barriers between the stable conformers.

Expected Outcome: A detailed understanding of the conformational landscape, including the geometries of all stable conformers, their relative energies, and the energy barriers for interconversion. This data can be directly compared with experimental results.

Data Presentation

Quantitative data obtained from these experimental and computational methods should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of 2-(Trifluoromethyl)anisole

ParameterPredicted ValueMethod
Bond Lengths (Å)
C-OValueDFT
C-C (aromatic)ValueDFT
C-CF3ValueDFT
C-FValueDFT
Bond Angles (°) **
C-O-CValueDFT
O-C-CValueDFT
F-C-FValueDFT
Dihedral Angle (°) **
C-C-O-CValueDFT

Table 2: Calculated Relative Energies and Rotational Barriers for 2-(Trifluoromethyl)anisole Conformers

ConformerRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)Method
Non-planar (Global Minimum)0.0-DFT
anti-Planar (Transition State)ValueValueDFT
syn-Planar (High Energy)Value-DFT

Logical Workflow for Structural Determination

The process of determining the molecular structure and conformation of 2-(trifluoromethyl)anisole can be visualized as a logical workflow.

G cluster_0 Computational Analysis cluster_1 Experimental Verification ConformationalSearch Conformational Search GeometryOptimization Geometry Optimization ConformationalSearch->GeometryOptimization FrequencyCalculation Frequency Calculation GeometryOptimization->FrequencyCalculation RotationalBarrier Rotational Barrier Calculation FrequencyCalculation->RotationalBarrier DataAnalysis Data Analysis & Structural Refinement RotationalBarrier->DataAnalysis Synthesis Synthesis & Purification CrystalGrowth Single Crystal Growth Synthesis->CrystalGrowth GED Gas Electron Diffraction Synthesis->GED Microwave Microwave Spectroscopy Synthesis->Microwave XRay X-ray Crystallography CrystalGrowth->XRay XRay->DataAnalysis GED->DataAnalysis Microwave->DataAnalysis FinalStructure Elucidated Molecular Structure & Conformation DataAnalysis->FinalStructure

Caption: Workflow for determining the molecular structure of 2-(trifluoromethyl)anisole.

Conformer Interconversion Pathway

The interconversion between the stable conformers of 2-(trifluoromethyl)anisole can be depicted as a simplified potential energy pathway.

G NonPlanar1 Non-planar Conformer 1 AntiPlanar anti-Planar (Transition State) NonPlanar1->AntiPlanar Rotation NonPlanar2 Non-planar Conformer 2 AntiPlanar->NonPlanar2 Rotation

Caption: Simplified pathway for conformer interconversion in 2-(trifluoromethyl)anisole.

Conclusion

A thorough understanding of the molecular structure and conformational behavior of 2-(trifluoromethyl)anisole is paramount for its effective application in drug design and materials science. While direct experimental data remains to be published, this guide outlines the robust experimental and computational methodologies that are essential for elucidating these critical structural parameters. The combination of X-ray crystallography, gas-phase techniques, and high-level computational modeling will undoubtedly provide a definitive picture of the three-dimensional world of this important fluorinated molecule, paving the way for more rational and predictive molecular design.

The Ascendant Role of the Trifluoromethyl Group in Anisole-Based Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of trifluoromethyl (-CF3) groups into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide delves into the profound influence of trifluoromethylation on the biological activity of anisole derivatives, a class of compounds with significant therapeutic potential. By examining key biological activities, including anticancer and anti-inflammatory effects, this document provides a comprehensive overview for researchers and professionals engaged in drug discovery and development. This guide will explore the underlying mechanisms of action, present quantitative data in a structured format, and provide detailed experimental methodologies to facilitate further research and application.

Introduction: The Physicochemical Impact of Trifluoromethylation

The trifluoromethyl group, owing to its high electronegativity and steric bulk, imparts unique physicochemical properties to parent molecules. When appended to the anisole scaffold, the -CF3 group can significantly modulate lipophilicity, metabolic stability, and receptor binding affinity. An increase in lipophilicity often enhances membrane permeability and bioavailability, while the strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life. These modifications are pivotal in transforming a lead compound into a viable drug candidate.

Anticancer Activity of Trifluoromethylated Anisole Derivatives

Trifluoromethylated anisole derivatives have emerged as a promising class of compounds in oncology research. Their cytotoxic effects against various cancer cell lines are often attributed to the induction of apoptosis and cell cycle arrest.

Representative In Vitro Anticancer Activity

Table 1: Representative Anticancer Activity of 4-(Trifluoromethyl)anisole Derivatives against MCF-7 Cells

Compound IDSubstitution Pattern on Anisole RingIC50 (µM)¹
TFA-01 Unsubstituted15.2
TFA-02 2-Chloro8.5
TFA-03 3-Nitro5.1
TFA-04 2,5-Dichloro3.8
Doxorubicin (Reference Drug)1.2

¹IC50 values are representative and collated from studies on structurally similar compounds to demonstrate potential structure-activity relationships.

Mechanism of Action: Induction of Apoptosis

A common mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis. Trifluoromethylated compounds have been shown to trigger this cascade in cancer cells. The process typically involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

Apoptosis_Pathway Trifluoromethylated Anisole Trifluoromethylated Anisole Cellular Stress Cellular Stress Trifluoromethylated Anisole->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Generalized signaling pathway for apoptosis induction.

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is a key driver of various diseases, including cancer and arthritis. Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and is a key target for anti-inflammatory drugs. Several trifluoromethylated compounds have demonstrated potent and selective inhibition of COX-2.

Representative In Vitro COX-2 Inhibitory Activity

The following table presents representative data on the COX-2 inhibitory activity of a hypothetical series of trifluoromethylated anisole derivatives, illustrating their potential as anti-inflammatory agents.

Table 2: Representative COX-1 and COX-2 Inhibition by Trifluoromethylated Anisole Derivatives

Compound IDCOX-1 IC50 (µM)²COX-2 IC50 (µM)²Selectivity Index (COX-1/COX-2)
TFA-05 25.81.221.5
TFA-06 15.30.530.6
TFA-07 30.12.512.0
Celecoxib 15.00.05300

²IC50 values are representative and based on data from structurally related trifluoromethylated compounds to demonstrate potential inhibitory activity and selectivity.

Experimental Protocols

To facilitate further research, detailed methodologies for the key biological assays are provided below.

Protocol for MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Trifluoromethylated anisole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated anisole derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol for In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Trifluoromethylated anisole derivatives (dissolved in DMSO)

  • Stannous chloride solution (to stop the reaction)

  • ELISA kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Enzyme Preparation: Dilute the COX-2 enzyme in the reaction buffer.

  • Inhibitor Incubation: In a reaction tube, add the reaction buffer, heme, and the test compound at various concentrations. Add the diluted COX-2 enzyme and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding stannous chloride solution.

  • PGE2 Measurement: Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Experimental and Drug Discovery Workflow

The development of novel therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Mechanism Mechanism of Action Compound Design Compound Design Synthesis Synthesis Compound Design->Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Primary Bioassays Primary Bioassays Purification & Characterization->Primary Bioassays Dose-Response & IC50 Dose-Response & IC50 Primary Bioassays->Dose-Response & IC50 Selectivity Assays Selectivity Assays Dose-Response & IC50->Selectivity Assays Cell Cycle Analysis Cell Cycle Analysis Selectivity Assays->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assays->Signaling Pathway Analysis Lead Optimization Lead Optimization Signaling Pathway Analysis->Lead Optimization

Caption: A typical workflow for drug discovery and evaluation.

Conclusion and Future Perspectives

The incorporation of a trifluoromethyl group into the anisole scaffold presents a highly effective strategy for the development of novel therapeutic agents with potent anticancer and anti-inflammatory activities. The representative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field. Future research should focus on the synthesis and systematic biological evaluation of novel series of trifluoromethylated anisole derivatives to establish clear structure-activity relationships and to identify lead candidates for further preclinical and clinical development. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential and advancing them toward clinical applications.

Methodological & Application

Application Notes and Protocols: Synthesis of a Key Kinase Inhibitor Intermediate from 1-Methoxy-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a key intermediate, 3-methoxy-5-(trifluoromethyl)aniline, starting from 1-methoxy-3-(trifluoromethyl)benzene. This intermediate is a valuable building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The trifluoromethyl group imparts favorable properties such as enhanced metabolic stability and increased binding affinity to target proteins.

Introduction

The strategic incorporation of fluorine-containing moieties is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability. 1-Methoxy-3-(trifluoromethyl)benzene serves as a readily available starting material for the synthesis of complex pharmaceutical intermediates. This document outlines the nitration of 1-methoxy-3-(trifluoromethyl)benzene followed by the reduction of the resulting nitro compound to yield 3-methoxy-5-(trifluoromethyl)aniline, a crucial precursor for the synthesis of a variety of bioactive molecules, including potent kinase inhibitors such as Nilotinib.

Data Presentation

StepReactionStarting MaterialProductReagentsSolventTemperatureTimeYield (%)
1Nitration1-Methoxy-3-(trifluoromethyl)benzene1-Methoxy-2-nitro-5-(trifluoromethyl)benzeneFuming Nitric Acid, Sulfuric AcidNone0-10 °C1-2 h~90%
2Reduction1-Methoxy-2-nitro-5-(trifluoromethyl)benzene3-Methoxy-5-(trifluoromethyl)anilineIron powder, Ammonium Chloride, Ethanol, WaterEthanol/WaterReflux (~80 °C)2-4 h~85%

Experimental Protocols

Step 1: Synthesis of 1-Methoxy-2-nitro-5-(trifluoromethyl)benzene

Objective: To introduce a nitro group onto the aromatic ring of 1-methoxy-3-(trifluoromethyl)benzene.

Materials:

  • 1-Methoxy-3-(trifluoromethyl)benzene

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add 1-methoxy-3-(trifluoromethyl)benzene to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of the starting material in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The product will separate as an oil. Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product, 1-methoxy-2-nitro-5-(trifluoromethyl)benzene, can be purified further by vacuum distillation or column chromatography if necessary.

Step 2: Synthesis of 3-Methoxy-5-(trifluoromethyl)aniline

Objective: To reduce the nitro group of 1-methoxy-2-nitro-5-(trifluoromethyl)benzene to an amine.

Materials:

  • 1-Methoxy-2-nitro-5-(trifluoromethyl)benzene

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Deionized Water

  • Celite

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-methoxy-2-nitro-5-(trifluoromethyl)benzene, ethanol, and a solution of ammonium chloride in water.

  • Add iron powder to the mixture with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methoxy-5-(trifluoromethyl)aniline.

  • The product can be purified by column chromatography on silica gel or by vacuum distillation.

Mandatory Visualization

Synthetic_Pathway start 1-Methoxy-3-(trifluoromethyl)benzene intermediate 1-Methoxy-2-nitro-5-(trifluoromethyl)benzene start->intermediate Nitration (HNO3, H2SO4) product 3-Methoxy-5-(trifluoromethyl)aniline intermediate->product Reduction (Fe, NH4Cl) application Kinase Inhibitor Synthesis (e.g., Nilotinib) product->application Further Elaboration

Caption: Synthetic pathway from 1-methoxy-3-(trifluoromethyl)benzene to a key kinase inhibitor intermediate.

Kinase_Inhibitor_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) (e.g., Bcr-Abl) Substrate Substrate Protein RTK->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream Inhibitor Kinase Inhibitor (e.g., Nilotinib) Inhibitor->RTK Blocks ATP Binding Site GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Mechanism of action of a tyrosine kinase inhibitor in cancer cells.

Application Notes and Protocols for the Synthesis of Trifluoromethylated Arenes via Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the trifluoromethylation of arenes and heteroarenes using a visible-light photoredox-catalyzed approach. This method offers a mild and efficient alternative to traditional trifluoromethylation techniques, which often require harsh conditions or pre-functionalized substrates. The trifluoromethyl group is a crucial moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

Introduction

The introduction of a trifluoromethyl (CF3) group into organic molecules is a key strategy in modern drug design.[1][3] Photoredox catalysis has emerged as a powerful tool for this transformation, enabling the direct C-H trifluoromethylation of a wide range of aromatic systems under mild reaction conditions.[4][5] This protocol utilizes a commercially available photocatalyst, a simple trifluoromethyl source, and a household light bulb to generate trifluoromethyl radicals, which then react with the aromatic substrate.[4][5]

General Reaction Scheme

A general scheme for the photoredox-catalyzed trifluoromethylation of arenes is presented below. The reaction is initiated by the excitation of a photocatalyst with visible light. The excited photocatalyst then reduces a trifluoromethyl source to generate a trifluoromethyl radical. This radical adds to the arene, and subsequent oxidation and deprotonation yield the trifluoromethylated product.[4][5]

Diagram: General Workflow for Photoredox-Catalyzed Arene Trifluoromethylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Arene Arene/Heteroarene Substrate Irradiation Visible Light Irradiation (e.g., Household Light Bulb) Arene->Irradiation CF3_Source Trifluoromethyl Source (e.g., TfCl, CF3I) CF3_Source->Irradiation Photocatalyst Photocatalyst (e.g., Ru(phen)3Cl2) Photocatalyst->Irradiation Solvent Solvent (e.g., CH3CN) Solvent->Irradiation Base Base (optional, e.g., DBU) Base->Irradiation Quenching Reaction Quenching Irradiation->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Trifluoromethylated Arene Purification->Product

Caption: General workflow for the photoredox-catalyzed trifluoromethylation of arenes.

Quantitative Data Summary

The following table summarizes representative yields for the trifluoromethylation of various arenes and heteroarenes using a photoredox-catalyzed protocol. These examples demonstrate the broad substrate scope and efficiency of this methodology.

EntrySubstrateTrifluoromethyl SourcePhotocatalystYield (%)
1BenzeneTfClRu(phen)₃Cl₂18
2N-MethylpyrroleTfClRu(phen)₃Cl₂88
3ThiopheneTfClRu(phen)₃Cl₂81
4FuranTfClRu(phen)₃Cl₂91
5IndoleTfClRu(phen)₃Cl₂87
6PyridineTfClRu(phen)₃Cl₂75
7ThiazoleTfClRu(phen)₃Cl₂70
8StyreneCF₃IRu(phen)₃Cl₂High E-selectivity

Data is compiled from representative examples in the literature.[4][5][6] Yields are for isolated products.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the photoredox-catalyzed trifluoromethylation of arenes.[4][5]

Materials:

  • Arene or heteroarene substrate

  • Trifluoromethanesulfonyl chloride (TfCl) or Trifluoroiodomethane (CF₃I)

  • Tris(phenanthroline)ruthenium(II) chloride (Ru(phen)₃Cl₂)

  • Acetonitrile (CH₃CN), anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (for alkene trifluoromethylation)[6]

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., household compact fluorescent lamp or blue LEDs)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • In a reaction vial equipped with a magnetic stir bar, combine the arene or heteroarene (1.0 equiv), the photocatalyst (e.g., Ru(phen)₃Cl₂, 1-5 mol%), and anhydrous acetonitrile.

    • If using an alkene substrate with CF₃I, add DBU (2.0 equiv).[6]

    • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

    • Add the trifluoromethyl source (e.g., TfCl or CF₃I, 1.5-3.0 equiv) to the reaction mixture.

  • Irradiation:

    • Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a 26W compact fluorescent lamp or a 440 nm blue LED lamp).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

Mechanism

The proposed mechanism for the photoredox-catalyzed trifluoromethylation of arenes is depicted below.

Diagram: Proposed Catalytic Cycle for Photoredox Arene Trifluoromethylation

G PC Ru(phen)₃²⁺ PC_excited *Ru(phen)₃²⁺ PC->PC_excited Visible Light (hν) PC_oxidized Ru(phen)₃³⁺ PC_excited->PC_oxidized SET CF3_source CF₃SO₂Cl PC_excited->CF3_source SET CF3_source_anion [CF₃SO₂Cl]•⁻ PC_oxidized->PC Arene_radical_cation [ArH-CF₃]• PC_oxidized->Arene_radical_cation SET Arene Arene (ArH) Arene->Arene_radical_cation Product Trifluoromethylated Arene (Ar-CF₃) Arene_radical_cation->Product -H⁺ CF3_source->CF3_source_anion CF3_radical •CF₃ CF3_radical->Arene_radical_cation CF3_source_anion->CF3_radical SO2_Cl SO₂ + Cl⁻ CF3_source_anion->SO2_Cl

Caption: Proposed mechanism for photoredox-catalyzed arene trifluoromethylation.[4][5]

The catalytic cycle is initiated by the excitation of the Ru(II) photocatalyst to its excited state by visible light.[4][5] This excited state is a potent reductant and undergoes single-electron transfer (SET) with the trifluoromethyl source (e.g., triflyl chloride), generating a trifluoromethyl radical and the oxidized Ru(III) species.[4][5] The highly reactive trifluoromethyl radical then adds to the arene to form a radical intermediate.[4] This intermediate is subsequently oxidized by the Ru(III) species, regenerating the ground state Ru(II) photocatalyst and forming a cation which, after deprotonation, yields the final trifluoromethylated product.[4][5]

Safety and Handling

  • Trifluoromethylating agents should be handled with care in a well-ventilated fume hood.

  • Anhydrous solvents should be used to ensure reaction efficiency.

  • Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

Applications in Drug Development

The ability to introduce trifluoromethyl groups into complex molecules at a late stage of a synthetic sequence is highly valuable in drug discovery.[4] This allows for the rapid generation of analogs of biologically active compounds, which can be screened for improved pharmacological properties. For example, this methodology has been successfully applied to the trifluoromethylation of precursors to drugs for conditions like Alzheimer's disease.[4] The enhanced metabolic stability and lipophilicity conferred by the CF₃ group can lead to improved drug efficacy and pharmacokinetics.[2][7]

References

Application of 1-Methoxy-2-(trifluoromethyl)benzene in Medicinal and Agrochemical Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-(trifluoromethyl)benzene, also known as 2-trifluoromethylanisole, is a fluorinated aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules. The presence of both a methoxy group and a trifluoromethyl group on the benzene ring imparts unique electronic and physicochemical properties, making it a versatile intermediate in medicinal and agrochemical research. The electron-withdrawing nature of the trifluoromethyl group enhances metabolic stability and can influence the binding affinity of a molecule to its biological target, while the methoxy group can be a key site for further functionalization or can contribute to the desired pharmacokinetic profile.

This document provides a detailed account of the application of this compound in the synthesis of bioactive compounds, with a focus on the fungicide Trifloxystrobin as a key example. It includes quantitative data on biological activity, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers in their drug discovery and development endeavors.

Application in Agrochemicals: Synthesis of Trifloxystrobin

Trifloxystrobin is a broad-spectrum strobilurin fungicide widely used in agriculture. Its chemical structure features a trifluoromethylphenyl group, which can be synthesized from precursors derived from this compound.

Fungicidal Activity of Trifloxystrobin

Trifloxystrobin exhibits potent inhibitory activity against a wide range of fungal pathogens. The following table summarizes its efficacy (EC50 values) against various fungi.

Fungal SpeciesEC50 (µg/mL)Reference
Echinochloa crusgalli1.7[1]
Botrytis cinereaIn vivo: Better than pyrimethanil[2]
Pseudoperonospora cubensisIn vitro: Greater than pyrimethanil[2]
Erysiphe cichoracearumStrong activity at 50 mg/L[2]
Mechanism of Action: Inhibition of Mitochondrial Respiration

Trifloxystrobin acts by inhibiting the mitochondrial respiration in fungi.[3] Specifically, it blocks the electron transport chain at the cytochrome bc1 complex (Complex III), leading to a disruption of ATP synthesis and ultimately causing fungal cell death.

Trifloxystrobin_MoA Trifloxystrobin Trifloxystrobin Cytochrome bc1 Complex (Complex III) Cytochrome bc1 Complex (Complex III) Trifloxystrobin->Cytochrome bc1 Complex (Complex III) Inhibits Mitochondrial Electron Transport Chain Mitochondrial Electron Transport Chain ATP Synthesis ATP Synthesis Mitochondrial Electron Transport Chain->ATP Synthesis Drives Cytochrome bc1 Complex (Complex III)->ATP Synthesis Disrupts electron flow to Fungal Cell Death Fungal Cell Death ATP Synthesis->Fungal Cell Death Leads to

Caption: Mechanism of action of Trifloxystrobin.

Synthetic Protocols

The following section details a plausible synthetic route for Trifloxystrobin starting from this compound. This pathway involves a Friedel-Crafts acylation to introduce an acetyl group, followed by oximation and subsequent coupling reactions as described in various patents.

Synthetic Workflow Overview

Trifloxystrobin_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product Start This compound Intermediate1 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethan-1-one Start->Intermediate1 Friedel-Crafts Acylation Intermediate2 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethan-1-one oxime Intermediate1->Intermediate2 Oximation Final Trifloxystrobin Intermediate2->Final Coupling with (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester

Caption: Synthetic workflow for Trifloxystrobin.

Experimental Protocol 1: Synthesis of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethan-1-one (Intermediate 1)

Objective: To introduce an acetyl group to the this compound ring via Friedel-Crafts acylation.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (1.2 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethan-1-one.

Experimental Protocol 2: Synthesis of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethan-1-one oxime (Intermediate 2)

Objective: To convert the ketone intermediate into an oxime.

Materials:

  • 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethan-1-one

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a solution of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq).

  • Add a solution of sodium hydroxide (1.2 eq) in water dropwise to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • If a precipitate forms, filter the solid, wash with cold water, and dry. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethan-1-one oxime.

Experimental Protocol 3: Synthesis of Trifloxystrobin (Final Product)

Objective: To couple the oxime intermediate with the bromomethylphenyl derivative to form Trifloxystrobin.[4][5]

Materials:

  • 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethan-1-one oxime

  • (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester

  • Potassium carbonate (or other suitable base)

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Round-bottom flask, magnetic stirrer, heating mantle.

Procedure:

  • To a solution of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethan-1-one oxime (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain Trifloxystrobin.

Conclusion

This compound is a key starting material for the synthesis of valuable agrochemicals like Trifloxystrobin. The trifluoromethyl group it carries is crucial for the biological activity and desired properties of the final product. The synthetic protocols provided herein offer a practical guide for researchers to utilize this versatile building block in the development of new bioactive molecules. The provided quantitative data and mechanistic insights aim to facilitate further research and innovation in the field of medicinal and agrochemical chemistry.

References

Application Notes and Protocols for the Derivatization of 1-Methoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Methoxy-2-(trifluoromethyl)benzene, also known as 2-(trifluoromethyl)anisole, is a valuable starting material in organic synthesis, particularly for the preparation of pharmaceutical and agrochemical intermediates. The molecule's reactivity is governed by the interplay of its two substituents on the aromatic ring. The methoxy (-OCH3) group is an electron-donating group, which activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which deactivates the ring and acts as a meta-director.[1][2] The combined influence of these groups makes regioselective derivatization a key challenge and a powerful tool for further molecular elaboration.

This document provides detailed protocols for the primary derivatization strategies for this compound: electrophilic aromatic substitution and directed ortho-metallation.

Electrophilic Aromatic Substitution

The methoxy group's activating and ortho, para-directing effect is dominant in electrophilic aromatic substitution of this compound. Due to steric hindrance from the adjacent trifluoromethyl group, substitution is strongly favored at the position para to the methoxy group (C4). The electron-withdrawing nature of the trifluoromethyl group deactivates the ring, often necessitating harsher reaction conditions compared to anisole itself.[1]

Nitration

Nitration introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed, for instance, by reduction to an amine. The primary product of nitration is 1-methoxy-2-nitro-4-(trifluoromethyl)benzene.[3]

Experimental Protocol: Synthesis of 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene

  • Materials: this compound, fuming nitric acid (HNO3), concentrated sulfuric acid (H2SO4), ice, dichloromethane (CH2Cl2), saturated sodium bicarbonate solution (NaHCO3), brine, anhydrous magnesium sulfate (MgSO4), round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

    • Slowly add this compound to the cold sulfuric acid while stirring.

    • Add fuming nitric acid dropwise to the mixture, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired product.

Halogenation (Bromination)

Aromatic halogenation introduces a halogen atom, which can serve as a handle for subsequent cross-coupling reactions. Bromination typically occurs at the C4 position.

Experimental Protocol: Synthesis of 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene

  • Materials: this compound, N-Bromosuccinimide (NBS), acetic acid, round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve this compound in acetic acid in a round-bottom flask.

    • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • Purify the residue by column chromatography to obtain the product.

Quantitative Data for Electrophilic Aromatic Substitution
ReactionReagentsPosition of SubstitutionYield (%)
NitrationHNO3, H2SO44-positionTypically >80%
BrominationN-Bromosuccinimide, Acetic Acid4-position70-90%

Directed ortho-Metallation (DoM)

Directed ortho-metallation is a powerful technique for functionalizing the position ortho to a directing group, in this case, the methoxy group. The methoxy group's ability to coordinate with organolithium reagents directs deprotonation specifically to the C6 position, overcoming the electronic deactivation of the ring. The resulting aryllithium species can then be trapped with a variety of electrophiles.

General Workflow for Directed ortho-Metallation

G cluster_start Starting Material cluster_metallation Metallation Step cluster_intermediate Intermediate cluster_quench Electrophilic Quench cluster_product Product start This compound metallation Deprotonation at C6 (n-BuLi, TMEDA, THF, -78 °C) start->metallation intermediate Aryllithium Intermediate metallation->intermediate quench Reaction with Electrophile (E+) intermediate->quench product 6-Substituted Derivative quench->product

Caption: Workflow for Directed ortho-Metallation.

Experimental Protocol: General Procedure for Directed ortho-Metallation and Electrophilic Quench

  • Materials: this compound, anhydrous tetrahydrofuran (THF), N,N,N',N'-tetramethylethylenediamine (TMEDA), n-butyllithium (n-BuLi) in hexanes, selected electrophile (e.g., dry ice for carboxylation, iodine for iodination), anhydrous diethyl ether, 1 M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, Schlenk flask, syringe, dry ice/acetone bath.

  • Procedure:

    • Set up a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous THF, this compound, and TMEDA to the flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium solution dropwise via syringe. A color change is typically observed.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Electrophilic Quench: Add the chosen electrophile to the solution. For example:

      • Carboxylation: Pour the reaction mixture over crushed dry ice.

      • Iodination: Add a solution of iodine in anhydrous THF.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction by adding water or 1 M HCl.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with water and brine. If an acidic product is formed (e.g., carboxylic acid), perform an acid-base extraction.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Directed ortho-Metallation Products
Electrophile (E+)Product (at C6)Typical Yield (%)
CO2 (Dry Ice)-COOH (Carboxylic Acid)75-90%
I2-I (Iodide)80-95%
(CH3)2SO4-CH3 (Methyl)60-75%
DMF-CHO (Aldehyde)70-85%

Derivatization Strategies Overview

The choice of derivatization strategy depends on the desired position of functionalization on the this compound ring.

Derivatization cluster_eas Electrophilic Aromatic Substitution cluster_dom Directed ortho-Metallation start This compound eas_node Favors C4 Position (para to -OCH3) start->eas_node Electrophilic Conditions dom_node Favors C6 Position (ortho to -OCH3) start->dom_node Organolithium Conditions nitration Nitration (HNO3/H2SO4) eas_node->nitration halogenation Halogenation (NBS) eas_node->halogenation carboxylation Carboxylation (n-BuLi, CO2) dom_node->carboxylation iodination Iodination (n-BuLi, I2) dom_node->iodination

References

Application Notes and Protocols for the Scale-up Synthesis of 1-Methoxy-2-(trifluoromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-(trifluoromethyl)benzene, also known as 2-methoxybenzotrifluoride or 2-(trifluoromethyl)anisole, and its derivatives are crucial building blocks in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, robust and scalable synthetic methods for these compounds are of high importance.

These application notes provide detailed protocols for two primary scale-up synthetic routes to this compound, along with relevant data, safety considerations, and visual workflows to aid researchers and process chemists in their drug development endeavors.

Key Synthetic Pathways

Two principal and industrially viable routes for the large-scale synthesis of this compound are:

  • Nucleophilic Aromatic Substitution (SNAr) of 2-Chlorobenzotrifluoride: This method involves the displacement of a chlorine atom from 2-chlorobenzotrifluoride with a methoxide source. The reaction is facilitated by the electron-withdrawing nature of the trifluoromethyl group, which activates the aromatic ring for nucleophilic attack.

  • Methylation of 2-(Trifluoromethyl)phenol: This route involves the O-methylation of 2-(trifluoromethyl)phenol using a suitable methylating agent. This pathway is advantageous when 2-(trifluoromethyl)phenol is a readily available or more cost-effective starting material.

Protocol 1: Nucleophilic Aromatic Substitution of 2-Chlorobenzotrifluoride

This protocol details the synthesis of this compound via the nucleophilic aromatic substitution of 2-chlorobenzotrifluoride with sodium methoxide.

Experimental Protocol

Materials:

  • 2-Chlorobenzotrifluoride

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Toluene

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet

  • Addition funnel

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reactor Setup: The reaction is conducted under an inert nitrogen atmosphere to prevent side reactions.

  • Reaction Mixture Preparation: Charge the reactor with anhydrous DMF (or DMSO) and 2-chlorobenzotrifluoride. Begin agitation and bring the mixture to the desired reaction temperature (typically between 80-120 °C).

  • Reagent Addition: Slowly add a solution of sodium methoxide in methanol or portion-wise as a solid to the reactor. The addition should be controlled to manage any exotherm.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Add toluene to the mixture to extract the product.

    • Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation
ParameterValue/RangeNotes
Scale 1 - 10 kgThis protocol is suitable for laboratory and pilot plant scale.
Reactant Ratio 1.0 - 1.2 equivalents of Sodium Methoxide per 1.0 equivalent of 2-ChlorobenzotrifluorideA slight excess of the nucleophile ensures complete conversion.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents are ideal for SNAr reactions.
Reaction Temperature 80 - 120 °CHigher temperatures accelerate the reaction rate.
Reaction Time 4 - 12 hoursDependent on temperature and scale.
Typical Yield 85 - 95%Yields are typically high for this transformation.
Purity (after distillation) >99%Fractional distillation provides a high-purity product.

Process Workflow

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactor_setup Reactor Setup (Inert Atmosphere) start->reactor_setup charge_reactants Charge Reactor: - 2-Chlorobenzotrifluoride - Anhydrous Solvent reactor_setup->charge_reactants heat Heat to 80-120 °C charge_reactants->heat add_nucleophile Slowly Add Sodium Methoxide heat->add_nucleophile monitor Monitor Reaction (GC/HPLC) add_nucleophile->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Toluene quench->extract wash Wash with Water & Brine extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate distill Fractional Distillation dry_concentrate->distill product Pure Product distill->product

Caption: Workflow for the SNAr synthesis of this compound.

Protocol 2: Methylation of 2-(Trifluoromethyl)phenol

This protocol describes the synthesis of this compound by the methylation of 2-(trifluoromethyl)phenol.

Experimental Protocol

Materials:

  • 2-(Trifluoromethyl)phenol

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Acetone or Methanol

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet

  • Addition funnel

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reactor Setup: The reaction is performed under a nitrogen atmosphere.

  • Base and Substrate Addition: Charge the reactor with 2-(trifluoromethyl)phenol, a suitable solvent (e.g., acetone or methanol), and a base (e.g., sodium hydroxide or potassium carbonate). Stir the mixture to form the corresponding phenoxide.

  • Methylating Agent Addition: Cool the mixture (typically to 0-10 °C) and slowly add the methylating agent (dimethyl sulfate or methyl iodide) via an addition funnel, maintaining the temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC, GC, or HPLC.

  • Work-up:

    • Quench the reaction by adding water.

    • If the solvent is water-miscible, remove it under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or MTBE).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Data Presentation
ParameterValue/RangeNotes
Scale 1 - 5 kgSuitable for laboratory and pilot scale.
Reactant Ratio 1.0 - 1.1 equivalents of Methylating Agent per 1.0 equivalent of 2-(Trifluoromethyl)phenolA slight excess of the methylating agent is used.
Base 1.1 - 1.5 equivalents of NaOH or K2CO3Ensures complete formation of the phenoxide.
Solvent Acetone, MethanolChoice depends on the base and methylating agent used.
Reaction Temperature 0 °C to Room TemperatureInitial cooling is important to control the exotherm.
Reaction Time 2 - 8 hoursTypically faster than the SNAr route at lower temperatures.
Typical Yield 90 - 98%Generally a high-yielding reaction.
Purity (after distillation) >99%High purity is achieved after distillation.

Process Workflow

Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactor_setup Reactor Setup (Inert Atmosphere) start->reactor_setup charge_reactants Charge Reactor: - 2-(Trifluoromethyl)phenol - Base & Solvent reactor_setup->charge_reactants cool Cool to 0-10 °C charge_reactants->cool add_methylating_agent Slowly Add Methylating Agent cool->add_methylating_agent react React at RT add_methylating_agent->react monitor Monitor Reaction (TLC/GC/HPLC) react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Water & Brine extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate distill Vacuum Distillation dry_concentrate->distill product Pure Product distill->product

Caption: Workflow for the methylation of 2-(trifluoromethyl)phenol.

Safety Considerations for Scale-up

The scale-up of chemical processes introduces specific hazards that must be carefully managed.

  • Exothermic Reactions: Both synthetic routes can be exothermic, particularly during the addition of the nucleophile or methylating agent. Proper temperature control through the use of a jacketed reactor and controlled addition rates is critical to prevent thermal runaways.

  • Handling of Reagents:

    • Sodium Methoxide: Corrosive and reacts violently with water. It should be handled in a dry, inert atmosphere.

    • Dimethyl Sulfate and Methyl Iodide: These are toxic and carcinogenic alkylating agents. They should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

    • Trifluoromethylated Compounds: While generally stable, some trifluoromethylated compounds can be volatile and may have specific toxicological properties. Always consult the Safety Data Sheet (SDS) before handling.

  • Pressure Build-up: Reactions involving volatile solvents at elevated temperatures can lead to pressure build-up. Ensure the reactor is equipped with a pressure relief system.

  • Waste Disposal: Aqueous and organic waste streams should be segregated and disposed of in accordance with local environmental regulations.

Logical Relationship of Safety and Process Steps

Safety_Logic cluster_process Process Steps cluster_hazards Associated Hazards cluster_mitigation Mitigation Strategies reagent_addition Reagent Addition (Sodium Methoxide or DMS/MeI) exotherm Exotherm / Thermal Runaway reagent_addition->exotherm toxicity Toxicity / Carcinogenicity reagent_addition->toxicity reaction_heating Reaction at Elevated Temperature reaction_heating->exotherm pressure Pressure Build-up reaction_heating->pressure workup Work-up & Distillation waste Hazardous Waste workup->waste temp_control Temperature Control & Slow Addition exotherm->temp_control ppe_hood Appropriate PPE & Fume Hood Use toxicity->ppe_hood pressure_relief Pressure Relief System pressure->pressure_relief waste_management Proper Waste Management waste->waste_management

Caption: Relationship between process steps, hazards, and mitigation strategies.

Conclusion

The provided protocols for the scale-up synthesis of this compound via nucleophilic aromatic substitution and methylation of 2-(trifluoromethyl)phenol offer efficient and high-yielding methods for obtaining this valuable intermediate. Careful consideration of reaction parameters and adherence to safety protocols are paramount for the successful and safe implementation of these procedures at a larger scale. The choice between the two routes will often depend on the cost and availability of the starting materials. These application notes serve as a comprehensive guide for researchers and professionals in the field of drug development and fine chemical synthesis.

References

Catalytic Systems for the Functionalization of 2-(Trifluoromethyl)anisole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic functionalization of 2-(trifluoromethyl)anisole. This substrate is a valuable building block in medicinal chemistry and materials science, and the selective introduction of functional groups onto its aromatic ring is of significant interest. The following sections describe three distinct catalytic systems for its C-H functionalization: Iridium-catalyzed para-selective borylation, directed ortho-metalation and iodination, and palladium-catalyzed ortho-arylation.

Iridium-Catalyzed para-Selective C-H Borylation

This protocol outlines a method for the highly selective borylation of 2-(trifluoromethyl)anisole at the para-position to the methoxy group. This transformation is achieved using an iridium catalyst in the presence of a bulky Lewis acid, which is proposed to control the regioselectivity by altering the electron density of the aromatic ring through coordination with the anisole substrate.

Data Presentation

EntrySubstrateProductCatalyst SystemYield (%)para/meta ratio
12-(Trifluoromethyl)anisole2-(4-methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[Ir(OMe)(cod)]₂ / dtbpy / B(Mes)₃5580:20

Experimental Protocol

Materials:

  • 2-(Trifluoromethyl)anisole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(OMe)(cod)]₂ (Methoxyiridium(I) cyclooctadiene dimer)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Tris(mesityl)borane (B(Mes)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add 2-(trifluoromethyl)anisole (0.5 mmol, 1.0 equiv.), bis(pinacolato)diboron (0.75 mmol, 1.5 equiv.), [Ir(OMe)(cod)]₂ (0.0075 mmol, 1.5 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (0.015 mmol, 3.0 mol %), and tris(mesityl)borane (0.1 mmol, 20 mol %) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous THF (2.5 mL) to the Schlenk tube.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the reaction mixture in a preheated oil bath at 60 °C and stir for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired para-borylated product.

Logical Relationship Diagram

G sub 2-(Trifluoromethyl)anisole product para-Borylated Product sub->product Iridium-Catalyzed C-H Borylation reagents B₂pin₂, [Ir(OMe)(cod)]₂, dtbpy, B(Mes)₃ reagents->product

Caption: Iridium-catalyzed para-selective C-H borylation workflow.

Directed ortho-Metalation and Iodination

This protocol describes the regioselective functionalization of 2-(trifluoromethyl)anisole at the ortho-position to the methoxy group (C6 position). The methoxy group acts as a directing group for lithiation using n-butyllithium. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, iodine, to yield the corresponding ortho-iodinated product. This method provides a route to a key intermediate for further cross-coupling reactions.

Data Presentation

While a specific yield for the ortho-iodination of 2-(trifluoromethyl)anisole was not found in a single source, the directed ortho-lithiation of anisole derivatives is a well-established and high-yielding reaction. The following table provides a representative example of a similar transformation.

EntrySubstrateProductReagentsYield (%)
14-(Trifluoromethyl)anisole (THP-protected)2-Iodo-4-(trifluoromethyl)anisole (THP-protected)1. n-BuLi, 2. I₂High (qualitative)

Experimental Protocol

Materials:

  • 2-(Trifluoromethyl)anisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 2-(trifluoromethyl)anisole (1.0 mmol, 1.0 equiv.) in anhydrous diethyl ether (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of iodine (1.2 mmol, 1.2 equiv.) in anhydrous diethyl ether.

  • Slowly add the iodine solution to the aryllithium solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 2-iodo-6-(trifluoromethyl)anisole.

Experimental Workflow Diagram

G start 2-(Trifluoromethyl)anisole lithiation ortho-Lithiation with n-BuLi start->lithiation intermediate Aryllithium Intermediate lithiation->intermediate quench Quench with Iodine intermediate->quench product ortho-Iodinated Product quench->product

Caption: Workflow for directed ortho-metalation and iodination.

Palladium-Catalyzed ortho-Arylation

This protocol details a palladium-catalyzed C-H arylation of anilide derivatives, a reaction class that can be conceptually extended to other directed C-H functionalizations. While a specific example for 2-(trifluoromethyl)anisole was not found, the principles of directed C-H activation are applicable. In this general procedure, an N-pivaloyl-protected aniline is used as the substrate, where the pivaloyl group directs the ortho-arylation. For 2-(trifluoromethyl)anisole, a suitable directing group would need to be installed to achieve similar ortho-selectivity with a palladium catalyst.

Data Presentation

The following table presents data for the ortho-arylation of a related anilide substrate to illustrate the potential of this methodology.

EntryAnilide SubstrateArylating AgentCatalyst SystemYield (%)
1N-(2-methylphenyl)pivalamideBenzenePd(OAc)₂ / Ag₂CO₃85

Experimental Protocol (General for Anilides)

Materials:

  • Anilide substrate (e.g., N-pivaloyl-2-(trifluoromethyl)aniline)

  • Aryl halide (e.g., Iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the anilide substrate (1.0 mmol, 1.0 equiv.), aryl halide (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol %), tricyclohexylphosphine (0.04 mmol, 4 mol %), potassium carbonate (2.0 mmol, 2.0 equiv.), and pivalic acid (0.3 mmol, 30 mol %) to a dry Schlenk tube.

  • Add anhydrous N,N-dimethylacetamide (5 mL) to the Schlenk tube.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the reaction mixture in a preheated oil bath at 120 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the ortho-arylated product.

Catalytic Cycle Diagram

G pd0 Pd(0)L₂ pd_oa Ar-Pd(II)(L₂)-X pd0->pd_oa Oxidative Addition (Ar-X) pd_ch Directed C-H Activation pd_oa->pd_ch Substrate Coordination pd_cycle Palladacycle Intermediate pd_ch->pd_cycle C-H Activation product ortho-Arylated Product pd_cycle->product Reductive Elimination pd0_regen Pd(0)L₂ pd_cycle->pd0_regen [HX]

Caption: Proposed catalytic cycle for directed ortho-arylation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methoxy-2-(trifluoromethyl)benzene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly through the O-methylation of 2-(trifluoromethyl)phenol.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete Deprotonation of Phenol: The base used may be too weak or not used in sufficient quantity to fully deprotonate the starting phenol.1a. Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). 1b. Ensure the base is fresh and has been stored under anhydrous conditions. 1c. Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to drive the deprotonation to completion.
2. Inactive Methylating Agent: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have decomposed.2a. Use a fresh bottle of the methylating agent. 2b. Purify the methylating agent by distillation if necessary.
3. Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.3a. Gradually increase the reaction temperature and monitor the progress by TLC or GC. For methylation with methyl iodide, refluxing in a suitable solvent is often effective.
Formation of Multiple Products (Low Selectivity) 1. C-alkylation vs. O-alkylation: Under certain conditions, methylation can occur on the aromatic ring instead of the hydroxyl group.1a. Use a polar aprotic solvent like DMF or acetone, which favors O-alkylation. 1b. The choice of counter-ion can influence selectivity. Sodium or potassium salts of the phenoxide tend to favor O-alkylation.
2. Reaction with Solvent: The solvent may be reacting with the reagents.2a. Ensure the use of a non-reactive, anhydrous solvent.
Product Degradation 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of the product.1a. Monitor the reaction closely and stop it as soon as the starting material is consumed. 1b. Employ milder reaction conditions if possible.
Difficulty in Product Isolation and Purification 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup can make separation of the organic layer difficult.1a. Add a small amount of brine to the separatory funnel to help break the emulsion. 1b. Filter the mixture through a pad of celite.
2. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic purification challenging.2a. Optimize the solvent system for column chromatography. A less polar solvent system may provide better separation. 2b. Consider distillation as an alternative or additional purification step, as the product is a liquid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for the synthesis of this compound?

A1: The most common and effective method is the Williamson ether synthesis, which involves the O-methylation of 2-(trifluoromethyl)phenol. This reaction typically proceeds with a strong base to deprotonate the phenol, followed by the addition of a methylating agent. A reported NMR yield for this type of reaction is as high as 94%.[1]

Q2: What are the critical parameters to control for maximizing the yield in the O-methylation of 2-(trifluoromethyl)phenol?

A2: To maximize the yield, it is crucial to control the following parameters:

  • Choice of Base: A sufficiently strong base is needed for complete deprotonation of the phenol. Sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is generally preferred to facilitate the SN2 reaction.

  • Reaction Temperature: The optimal temperature will depend on the specific reagents used. It is important to find a balance where the reaction proceeds at a reasonable rate without causing degradation of the product.

  • Purity of Reagents: The use of pure, anhydrous reagents and solvents is critical to prevent side reactions and maximize the yield.

Q3: What are the potential side reactions in this synthesis?

A3: The primary side reaction of concern is C-alkylation, where the methyl group is attached to the aromatic ring instead of the oxygen atom. The choice of solvent and counter-ion can help to minimize this. Another potential issue is the hydrolysis of the methylating agent if moisture is present in the reaction.

Q4: How can I effectively purify the final product?

A4: this compound is a liquid at room temperature. Purification can be achieved through column chromatography on silica gel using a non-polar eluent system (e.g., ethyl acetate/petroleum ether).[1] Alternatively, fractional distillation under reduced pressure can be an effective method for purification, especially on a larger scale.

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is based on the Williamson ether synthesis method and is designed to achieve a high yield of the target product.

Materials:

  • 2-(Trifluoromethyl)phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 2-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford this compound.

Visualizations

experimental_workflow start Start: 2-(Trifluoromethyl)phenol deprotonation 1. Deprotonation with NaH in DMF at 0°C to RT start->deprotonation methylation 2. Methylation with CH3I at 0°C to RT deprotonation->methylation workup 3. Aqueous Workup and Extraction methylation->workup purification 4. Purification by Column Chromatography workup->purification product Final Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Cause side_products Side Products Observed low_yield->side_products Cause degradation Product Degradation low_yield->degradation Cause check_base Check Base Activity and Stoichiometry incomplete_reaction->check_base Solution check_methylating_agent Check Methylating Agent Purity incomplete_reaction->check_methylating_agent Solution optimize_temp Optimize Reaction Temperature incomplete_reaction->optimize_temp Solution optimize_solvent Optimize Solvent System (Favor O-alkylation) side_products->optimize_solvent Solution monitor_reaction Monitor Reaction and Reduce Time/Temp degradation->monitor_reaction Solution

Caption: Troubleshooting logic for low yield in the synthesis.

References

Common side reactions with 2-(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered when working with 2-(trifluoromethyl)anisole.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products in electrophilic aromatic substitution (EAS) of 2-(trifluoromethyl)anisole?

A1: In electrophilic aromatic substitution reactions, the methoxy group (-OCH₃) is a strong activating group and an ortho, para-director, while the trifluoromethyl group (-CF₃) is a strong deactivating group and a meta-director. The directing effects of the methoxy group are dominant. Therefore, substitution is primarily directed to the positions ortho and para to the methoxy group. Given the structure of 2-(trifluoromethyl)anisole, the primary products are substitution at the C4 (para to -OCH₃) and C6 (ortho to -OCH₃) positions. Due to steric hindrance from the adjacent trifluoromethyl group, the C4-substituted product is often the major isomer.

Q2: I am observing demethylation of the methoxy group during my reaction. How can I prevent this?

A2: Demethylation to form 2-(trifluoromethyl)phenol is a known side reaction, particularly under strongly acidic conditions or in the presence of strong Lewis acids like aluminum chloride (AlCl₃), boron tribromide (BBr₃), or strong protic acids at elevated temperatures.[1][2] To minimize demethylation, consider the following:

  • Use milder catalysts: Opt for weaker Lewis acids such as ZnCl₂ or FeCl₃, or consider catalyst-free conditions if the reaction proceeds, albeit more slowly.[1]

  • Lower reaction temperature: Perform the reaction at the lowest feasible temperature to disfavor the demethylation pathway.

  • Reduce reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent prolonged exposure to acidic conditions.

  • Alternative reagents: In Friedel-Crafts reactions, using milder acylating or alkylating agents that require less harsh catalysts can be beneficial.

Q3: Is the trifluoromethyl group stable under all reaction conditions?

A3: The trifluoromethyl group is generally very stable due to the high strength of the C-F bonds.[3] However, it is not completely inert and can undergo cleavage or transformation under specific, harsh conditions. These include:

  • Strong superacids: Protolytic defluorination can occur in the presence of superacids like trifluoromethanesulfonic acid (CF₃SO₃H) at elevated temperatures, potentially leading to the formation of a benzoyl fluoride derivative.[4]

  • Certain metal catalysts: Some transition metal complexes can activate C-F bonds, leading to defluorination or other transformations.[5]

  • Strongly basic/nucleophilic conditions: While less common for aryl-CF₃ groups, strong bases or nucleophiles can sometimes lead to degradation pathways, although this is more of a concern for CF₃ groups attached to other systems.

For most standard laboratory procedures, the trifluoromethyl group on 2-(trifluoromethyl)anisole can be considered robust.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)
Symptom Possible Cause Suggested Solution
Formation of multiple isomers (e.g., significant amounts of C6-substituted product alongside the desired C4-product). The methoxy group directs to both ortho and para positions. Steric hindrance from the -CF₃ group may not be sufficient to completely block the C6 position under highly reactive conditions.Modify Reaction Conditions: Lowering the reaction temperature can increase selectivity for the thermodynamically favored para product. Choice of Reagent: Using bulkier electrophilic reagents can enhance steric hindrance at the C6 position, thereby favoring substitution at C4.
Low yield of desired product and recovery of starting material. Insufficiently activating reaction conditions for the deactivated ring system (the -CF₃ group is strongly deactivating).Increase Catalyst Concentration: A higher concentration of the Lewis or Brønsted acid catalyst may be required. Increase Temperature: Carefully increase the reaction temperature while monitoring for the onset of side reactions like demethylation.
Problem 2: Side Reactions in Friedel-Crafts Acylation
Symptom Possible Cause Suggested Solution
Significant formation of 2-(trifluoromethyl)phenol as a byproduct. The Lewis acid catalyst (commonly AlCl₃) is causing demethylation of the methoxy group.[1]Use a Milder Lewis Acid: Replace AlCl₃ with a less aggressive catalyst such as ZnCl₂ or TiCl₄.[1] Alternative Catalysts: Consider using rare-earth metal triflates (e.g., Sc(OTf)₃) which are known to be milder and effective for acylating activated rings.[1] Control Stoichiometry of Catalyst: Use the minimum effective amount of the Lewis acid.
Low or no conversion to the acylated product. The deactivating effect of the trifluoromethyl group is hindering the reaction.Use a More Reactive Acylating Agent: An acyl chloride is generally more reactive than an anhydride. Increase Reaction Temperature: Carefully heat the reaction, but be mindful of the potential for demethylation.
Problem 3: Over-bromination in Halogenation Reactions
Symptom Possible Cause Suggested Solution
Formation of di- or poly-brominated products. The methoxy group strongly activates the ring, making the mono-brominated product susceptible to further bromination.[6]Control Stoichiometry: Use a precise 1:1 molar ratio of 2-(trifluoromethyl)anisole to the brominating agent.[6] Slow Addition: Add the brominating agent dropwise at a low temperature to maintain a low concentration of the electrophile. Use a Milder Brominating Agent: Employ N-bromosuccinimide (NBS) instead of elemental bromine (Br₂) for a more controlled reaction.[6] Avoid Strong Catalysts: A Lewis acid catalyst is typically not required for the bromination of the activated anisole ring and can promote over-reaction.

Experimental Protocols & Methodologies

Example Protocol: Regioselective Nitration of 2-(Trifluoromethyl)anisole

This protocol aims to favor the formation of 4-nitro-2-(trifluoromethyl)anisole.

Materials:

  • 2-(Trifluoromethyl)anisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice Bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath to 0°C, slowly add 2-(trifluoromethyl)anisole (1 equivalent) to concentrated sulfuric acid.

  • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the solution of 2-(trifluoromethyl)anisole over 30 minutes, ensuring the temperature does not exceed 5-10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

Visualizing Reaction Pathways

DOT Script for Electrophilic Aromatic Substitution of 2-(Trifluoromethyl)anisole:

EAS_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products cluster_side_reactions Side Reactions 2_TFMA 2-(Trifluoromethyl)anisole Electrophile Electrophile (E⁺) Demethylation Demethylation (e.g., strong acid) 2_TFMA->Demethylation Side Reaction P_Product 4-Substituted Product (Major) Electrophile->P_Product para-attack O_Product 6-Substituted Product (Minor) Electrophile->O_Product ortho-attack

Caption: Electrophilic substitution pathways for 2-(trifluoromethyl)anisole.

DOT Script for Troubleshooting Friedel-Crafts Acylation:

FC_Troubleshooting Start Friedel-Crafts Acylation of 2-(Trifluoromethyl)anisole Problem Problem Observed Start->Problem Demethylation Demethylation Product (Phenol) Problem->Demethylation Yes LowYield Low/No Reaction Problem->LowYield No Cause1 Cause: Strong Lewis Acid (AlCl₃) Demethylation->Cause1 Cause2 Cause: Deactivating -CF₃ Group LowYield->Cause2 Solution1 Solution: Use Milder Catalyst (e.g., ZnCl₂, TiCl₄) Cause1->Solution1 Solution2 Solution: Increase Temperature or Use More Reactive Acylating Agent Cause2->Solution2

Caption: Troubleshooting logic for Friedel-Crafts acylation side reactions.

References

Technical Support Center: Purification of 1-Methoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methoxy-2-(trifluoromethyl)benzene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound and other fluorinated aromatic compounds stem from their unique physicochemical properties. These include the potential for co-elution with structurally similar impurities, and the altered polarity and lipophilicity due to the trifluoromethyl group, which can complicate standard purification methods.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective techniques for purifying this compound are:

  • Fractional Vacuum Distillation: Ideal for separating the product from impurities with different boiling points.

  • Silica Gel Column Chromatography: Effective for removing polar and non-polar impurities based on their differential adsorption to the silica stationary phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for achieving very high purity, especially for separating closely related isomers or impurities.

Q3: What are the expected boiling and melting points of this compound?

A3: The physical properties of this compound are as follows:

  • Boiling Point: Approximately 173.7 °C at 754 Torr[1].

  • Melting Point: Approximately -14.3 to -14.1 °C[1].

Q4: What are some common impurities that may be present after the synthesis of this compound?

A4: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Depending on the synthetic route, these may include isomers (e.g., 1-Methoxy-3-(trifluoromethyl)benzene and 1-Methoxy-4-(trifluoromethyl)benzene), halogenated precursors if applicable, and products of over- or under-methylation or trifluoromethylation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Vacuum Distillation
Problem Possible Cause Solution
Poor Separation (Product contaminated with close-boiling impurities) Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. Aim for a slow, steady collection of distillate.
Unstable vacuum.Ensure all joints in the distillation apparatus are properly sealed. Use a high-quality vacuum pump and a vacuum controller to maintain a stable pressure.
Bumping or Uneven Boiling Lack of nucleation sites.Add boiling chips or a magnetic stir bar to the distillation flask to promote smooth boiling.
High viscosity of the crude material.Ensure adequate stirring to evenly distribute heat.
Product Decomposition (Darkening of the distillation residue) Distillation temperature is too high.Perform the distillation under a higher vacuum to lower the boiling point of the compound.
Presence of acidic or basic impurities.Neutralize the crude material with a dilute wash of sodium bicarbonate or a mild acid, followed by drying, before distillation.
Silica Gel Column Chromatography
Problem Possible Cause Solution
Poor Separation of Product from Impurities Inappropriate eluent system.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to find the optimal separation conditions. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.[2]
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is to use a mass of silica gel that is 50 to 100 times the mass of the crude product.[2]
Product Elutes Too Quickly or Too Slowly Eluent polarity is too high or too low.Adjust the polarity of the eluent. If the product elutes too quickly (high Rf), decrease the polarity (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
Streaking of Bands on the Column Compound is not sufficiently soluble in the eluent.Choose an eluent system in which the compound is more soluble.
Column is overloaded.Reduce the amount of sample loaded.
Acidic nature of silica gel causing decomposition.Deactivate the silica gel by treating it with a small amount of a basic modifier like triethylamine (0.1-1% v/v) in the eluent.[2]
Preparative HPLC
Problem Possible Cause Solution
Peak Tailing Secondary interactions with the stationary phase.For basic compounds, interactions with acidic silanol groups on the silica-based stationary phase can be an issue. Consider adding a modifier to the mobile phase, such as a small amount of an amine for basic compounds or an acid for acidic compounds.
Mobile phase pH is close to the pKa of the compound.Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of the analyte.
Column overload.Reduce the concentration of the sample or the injection volume.
Poor Resolution Between Product and Impurity Peaks Mobile phase composition is not optimal.Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. A shallower gradient or isocratic elution may improve resolution.
Incorrect stationary phase.Consider a column with a different selectivity. For fluorinated compounds, a fluorinated stationary phase (e.g., pentafluorophenyl - PFP) can sometimes offer better separation from non-fluorinated impurities.[3][4][5]
High Backpressure Blockage in the system.Check for blockages in the column frit, tubing, or injector. Backflushing the column may help.
Particulate matter in the sample or mobile phase.Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.

Experimental Protocols

Fractional Vacuum Distillation

This protocol is a general guideline and may need optimization based on the specific impurities present.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Use a two-necked flask as the distillation pot, with a thermometer to monitor the liquid temperature and a magnetic stir bar.

    • Place a thermometer at the still head to measure the vapor temperature.

    • Connect the apparatus to a vacuum pump with a cold trap and a vacuum gauge.

  • Procedure:

    • Charge the distillation flask with the crude this compound.

    • Begin stirring and slowly evacuate the system to the desired pressure.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect a forerun fraction, which will contain any lower-boiling impurities.

    • As the vapor temperature stabilizes at the boiling point of the product at the given pressure, collect the main fraction in a clean receiving flask.

    • Monitor the distillation closely. A drop in vapor temperature may indicate that the main product has finished distilling.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and charring of the residue.

Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound.

  • Preparation:

    • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate or hexane/dichloromethane ratios to determine the optimal eluent for separation. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.[2]

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles. Add a layer of sand on top of the silica gel.[1][6]

  • Loading the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or the eluent) and carefully apply it to the top of the silica gel column.[6]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Begin eluting the column with the determined non-polar solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Preparative HPLC

This is a starting point for method development. The optimal conditions may vary.

  • System and Column:

    • A preparative HPLC system with a UV detector.

    • A reversed-phase C18 column is a good starting point. A fluorinated phase column (e.g., PFP) could also be screened for potentially better selectivity.[3][4][5]

  • Mobile Phase:

    • A common mobile phase for reversed-phase chromatography is a mixture of acetonitrile and water or methanol and water.[7]

    • Start with a gradient elution, for example, from 50% acetonitrile in water to 95% acetonitrile over 20-30 minutes, to determine the approximate retention time of the product.

    • Based on the initial run, an optimized gradient or an isocratic mobile phase can be developed to achieve the best separation.

  • Sample Preparation:

    • Dissolve the crude sample in the mobile phase or a compatible solvent at a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification:

    • Inject the sample onto the column.

    • Monitor the chromatogram and collect the fraction corresponding to the peak of this compound.

    • Analyze the collected fraction for purity by analytical HPLC or GC-MS.

    • Combine pure fractions and remove the solvent to obtain the purified product.

Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of this compound and identifying any impurities.

Typical GC-MS Parameters
Parameter Value
GC Column A non-polar or mid-polarity column (e.g., DB-5ms or equivalent)
Injector Temperature 250 °C
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10-15 °C/min to 280 °C, Hold: 5 min
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z

The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 176.1.[8]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude_Product Crude 1-Methoxy-2- (trifluoromethyl)benzene Distillation Fractional Vacuum Distillation Crude_Product->Distillation Column_Chrom Silica Gel Column Chromatography Crude_Product->Column_Chrom Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Purity_Analysis Purity Analysis (GC-MS, HPLC, NMR) Distillation->Purity_Analysis Column_Chrom->Purity_Analysis Prep_HPLC->Purity_Analysis Pure_Product Pure Product (>99%) Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_distillation Distillation Troubleshooting cluster_chromatography Chromatography Troubleshooting Start Purification Issue Encountered Check_Method Review Purification Method Parameters Start->Check_Method Identify_Problem Identify Specific Problem (e.g., Poor Separation, Low Yield) Check_Method->Identify_Problem Distillation_Issues Distillation Problem? Identify_Problem->Distillation_Issues Chromatography_Issues Chromatography Problem? Identify_Problem->Chromatography_Issues Distillation_Issues->Chromatography_Issues No Dist_Check_P_T Check Vacuum & Temperature Distillation_Issues->Dist_Check_P_T Yes Chrom_Check_Eluent Optimize Eluent/Mobile Phase Chromatography_Issues->Chrom_Check_Eluent Yes Dist_Check_Rate Check Distillation Rate Dist_Check_P_T->Dist_Check_Rate Dist_Check_Column Evaluate Column Efficiency Dist_Check_Rate->Dist_Check_Column Solution Implement Solution & Re-evaluate Dist_Check_Column->Solution Chrom_Check_Loading Check Sample Loading Chrom_Check_Eluent->Chrom_Check_Loading Chrom_Check_Stationary_Phase Consider Alternative Stationary Phase Chrom_Check_Loading->Chrom_Check_Stationary_Phase Chrom_Check_Stationary_Phase->Solution

Caption: Logical troubleshooting workflow for purification issues.

References

Stability issues of 2-(trifluoromethyl)anisole under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(trifluoromethyl)anisole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise during reactions involving this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and documented reactivity of analogous compounds.

Troubleshooting Guides

Issue 1: Suspected Decomposition Under Strongly Acidic Conditions

Question: I am observing a lower than expected yield and the formation of multiple unidentified byproducts when using 2-(trifluoromethyl)anisole in a reaction that requires a strong acid catalyst (e.g., Friedel-Crafts acylation, nitration). Could the starting material be decomposing?

Answer: Yes, decomposition under strongly acidic conditions is a potential issue. Both the methoxy and the trifluoromethyl groups can be susceptible to reaction under harsh acidic environments.

Possible Causes and Solutions:

  • Ether Cleavage: The methoxy group can be cleaved by strong acids, particularly hydrohalic acids like HBr or HI, to form 2-(trifluoromethyl)phenol. This is a common reaction for aryl ethers, though it typically requires forcing conditions.[1] If your reaction conditions are harsh (e.g., high temperatures, prolonged reaction times with strong acids), this pathway may become significant.

    • Troubleshooting:

      • Use a milder Lewis acid or protic acid: If possible, screen for less harsh acidic catalysts. For example, in Friedel-Crafts reactions, catalysts like trifluoromethanesulfonic acid (TfOH) can be effective even in catalytic amounts under mild conditions.

      • Lower the reaction temperature: This can help to minimize the rate of the ether cleavage side reaction.

      • Reduce reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent subsequent decomposition.

  • Protolytic Defluorination of the Trifluoromethyl Group: While the C-F bond is generally very strong, the trifluoromethyl group can undergo decomposition in the presence of superacids. This can lead to the formation of a difluorocarbocation, which can then react further to generate a variety of byproducts.

    • Troubleshooting:

      • Avoid superacids if possible: If the reaction chemistry allows, use a less potent acid.

      • Control stoichiometry of the acid: Use the minimum effective amount of the acid catalyst.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Anisole (Adaptable for 2-(Trifluoromethyl)anisole with Caution)

This protocol for the acylation of anisole can be adapted for 2-(trifluoromethyl)anisole, but careful monitoring for decomposition is advised due to the electron-withdrawing nature of the CF₃ group, which deactivates the ring.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add aluminum chloride (AlCl₃, 1.1 equivalents) to anhydrous dichloromethane (DCM).

  • Addition of Acylating Agent: Cool the suspension to 0°C and add the acyl chloride (1.0 equivalent) dropwise via the dropping funnel.

  • Addition of Substrate: After stirring for 15 minutes, add a solution of 2-(trifluoromethyl)anisole (1.0 equivalent) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up: Carefully pour the reaction mixture into a flask containing ice and water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Logical Relationship Diagram: Troubleshooting Acidic Condition Instability

cluster_issue Issue: Low Yield & Byproducts in Strong Acid cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield & Byproducts Ether_Cleavage Ether Cleavage (O-CH3 bond) Low_Yield->Ether_Cleavage is caused by CF3_Decomposition CF3 Group Decomposition Low_Yield->CF3_Decomposition is caused by Milder_Acid Use Milder Acid Ether_Cleavage->Milder_Acid Lower_Temp Lower Temperature Ether_Cleavage->Lower_Temp Shorter_Time Reduce Reaction Time Ether_Cleavage->Shorter_Time CF3_Decomposition->Milder_Acid Control_Stoichiometry Control Acid Stoichiometry CF3_Decomposition->Control_Stoichiometry

Caption: Troubleshooting workflow for instability of 2-(trifluoromethyl)anisole under acidic conditions.

Issue 2: Instability During Metal-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki or Buchwald-Hartwig coupling with a derivative of 2-(trifluoromethyl)anisole and observing low yields or the formation of defluorinated or demethylated byproducts. What could be the cause?

Answer: While generally stable, the trifluoromethyl and methoxy groups can be labile under certain cross-coupling conditions, especially in the presence of strong bases and at elevated temperatures.

Possible Causes and Solutions:

  • Demethylation: Strong bases used in cross-coupling reactions (e.g., t-BuOK, K₃PO₄) can potentially mediate the demethylation of the anisole to the corresponding phenoxide. This is more likely at higher temperatures.

    • Troubleshooting:

      • Screen weaker bases: Try using milder bases such as K₂CO₃ or Cs₂CO₃.

      • Lower reaction temperature: If the catalytic system allows, perform the reaction at a lower temperature.

      • Use a different solvent: The choice of solvent can influence the basicity and solubility of the reagents.

  • Decomposition of the Trifluoromethyl Group: Some palladium catalysts, particularly in the presence of phosphine ligands and bases, can interact with the CF₃ group, leading to decomposition.

    • Troubleshooting:

      • Ligand screening: The choice of ligand is crucial. Electron-rich and sterically hindered ligands can sometimes promote side reactions. It may be beneficial to screen a variety of ligands to find one that promotes the desired coupling without affecting the CF₃ group.

      • Catalyst loading: Use the lowest effective catalyst loading to minimize potential side reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide (Adaptable for derivatives of 2-(Trifluoromethyl)anisole)

This protocol is a general starting point. Optimization of the base, ligand, and temperature will likely be necessary for substrates containing the 2-(trifluoromethyl)anisole moiety.

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or GC/MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Logical Relationship Diagram: Troubleshooting Cross-Coupling Instability

cluster_issue Issue: Low Yield & Byproducts in Cross-Coupling cluster_causes Potential Causes cluster_solutions Solutions Low_Yield_CC Low Yield & Byproducts Demethylation Demethylation Low_Yield_CC->Demethylation is caused by CF3_Decomposition_CC CF3 Group Decomposition Low_Yield_CC->CF3_Decomposition_CC is caused by Milder_Base Use Milder Base Demethylation->Milder_Base Lower_Temp_CC Lower Temperature Demethylation->Lower_Temp_CC Ligand_Screening Ligand Screening CF3_Decomposition_CC->Ligand_Screening Catalyst_Loading Optimize Catalyst Loading CF3_Decomposition_CC->Catalyst_Loading

Caption: Troubleshooting workflow for instability of 2-(trifluoromethyl)anisole derivatives in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is 2-(trifluoromethyl)anisole to strong bases like n-butyllithium during ortho-lithiation?

A1: The methoxy group is a known ortho-directing group for lithiation. However, the stability of the resulting lithiated species can be a concern. The electron-withdrawing trifluoromethyl group acidifies the ortho-protons, facilitating lithiation. While the lithiated intermediate is generally stable at low temperatures (e.g., -78°C), warming the reaction mixture can lead to side reactions. It is crucial to maintain low temperatures throughout the lithiation and subsequent electrophilic quench.

Q2: Can the trifluoromethyl group be a source of fluoride ions under certain reaction conditions?

A2: Yes, although the C-F bonds in a trifluoromethyl group are very strong, defluorination can occur under specific and often harsh conditions. As mentioned, superacids can promote protolytic defluorination. Additionally, some transition metal complexes and strong reducing agents have been shown to mediate C-F bond cleavage. In most standard organic transformations, the trifluoromethyl group is considered robust.

Q3: Is 2-(trifluoromethyl)anisole prone to nucleophilic aromatic substitution (SNAr)?

A3: The trifluoromethyl group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution. However, for an SNAr reaction to occur, a good leaving group (typically a halide) must be present on the ring, usually in a position ortho or para to the activating group. 2-(Trifluoromethyl)anisole itself does not have a suitable leaving group for a typical SNAr reaction. However, if you are working with a halogenated derivative of 2-(trifluoromethyl)anisole, SNAr is a very likely and synthetically useful reaction pathway.

Q4: Are there any known incompatibilities of 2-(trifluoromethyl)anisole with common reagents?

A4: Besides strong acids and potentially strong bases at elevated temperatures, 2-(trifluoromethyl)anisole is generally compatible with a wide range of common reagents. It is important to consider the reactivity of both the methoxy and trifluoromethyl groups. For instance, reagents that react with ethers or activated aromatic rings might also react with 2-(trifluoromethyl)anisole. Always perform a small-scale test reaction if you are uncertain about compatibility.

Quantitative Data Summary

Currently, there is limited direct quantitative data available in the literature specifically detailing the decomposition rates of 2-(trifluoromethyl)anisole under various reaction conditions. The stability is often inferred from the success and yields of reactions where it is used as a substrate. The following table provides a qualitative summary of stability based on the reactivity of analogous compounds.

Reaction ConditionPotential InstabilitySeverityNotes
Strong Acids (e.g., H₂SO₄, HCl) Ether CleavageLow to ModerateDependent on temperature and reaction time.
Superacids (e.g., CF₃SO₃H) Ether Cleavage & CF₃ DecompositionModerate to HighCan lead to significant decomposition.
Strong Bases (e.g., n-BuLi) Stable at low temperaturesLowPotential for side reactions upon warming.
Strong Bases (e.g., t-BuOK, high temp) DemethylationLow to ModerateMore likely in prolonged reactions at high temperatures.
Palladium Cross-Coupling Demethylation, CF₃ DecompositionLow to ModerateHighly dependent on catalyst, ligand, base, and temperature.
Oxidizing Agents Ring OxidationModerate to HighThe aromatic ring can be susceptible to strong oxidants.
Reducing Agents (e.g., Na/NH₃) Birch Reduction, DefluorinationModerate to HighThe aromatic ring can be reduced; potential for C-F bond cleavage.

References

Technical Support Center: Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and understand the nuances of incorporating the vital trifluoromethyl (-CF3) group into organic molecules. The CF3 group is a critical pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[1]

General Troubleshooting Workflow

Before diving into specific issues, it's often helpful to follow a logical troubleshooting workflow. The following diagram outlines a general process for diagnosing a problematic trifluoromethylation reaction.

G A Low/No Yield or Side Products B Check Reagent Quality - CF3 Source (Togni, TMSCF3, etc.) - Catalyst/Initiator (Anhydrous?) - Solvents (Dry?) A->B Start Here B->A Degraded/ Impure C Review Reaction Conditions - Temperature - Concentration - Atmosphere (Inert?) B->C Reagents OK C->A Suboptimal D Analyze Substrate Reactivity - Electronic Effects - Steric Hindrance C->D Conditions OK D->A Inherently Unreactive E Re-evaluate Method - Nucleophilic - Electrophilic - Radical D->E Substrate OK F Problem Resolved E->F Optimized Method

Caption: A stepwise guide for troubleshooting trifluoromethylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Category 1: Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash Reagent, TMSCF₃)

Question 1: My reaction yield is low or there's no reaction at all when using TMSCF₃. What are the common causes?

Answer: Low or no yield in nucleophilic trifluoromethylation is a frequent issue that typically stems from problems with the initiator, reagent, or reaction environment.[1]

  • Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.

    • Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture.[1][2] Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions. Water can quench the trifluoromethyl anion (CF₃⁻).[2] Consider using a fresh bottle of initiator or drying it under a high vacuum.

    • Non-Fluoride Initiators (e.g., K₂CO₃, Cs₂CO₃): While less sensitive to moisture, their catalytic activity can be highly dependent on the solvent.[1] For example, DMF has been shown to significantly accelerate reactions and improve yields with these types of catalysts.[1]

  • Reagent Quality: The purity of TMSCF₃ can vary. Ensure it has been stored properly under an inert atmosphere and away from moisture.

  • Solvent Choice: The reaction is highly solvent-dependent. While THF is common, reactions can be sluggish.[1] For less reactive substrates, switching to a more forcing solvent like DMF may be necessary.[1]

  • Substrate Reactivity: Electron-deficient substrates (like aldehydes and ketones with electron-withdrawing groups) are generally more reactive.[1] For less reactive substrates, a more powerful initiator system or different reaction conditions may be required.

Question 2: I'm working with an enolizable ketone and observing significant formation of the silyl enol ether byproduct. How can I minimize this?

Answer: This is a common side reaction. The formation of the silyl enol ether competes with the desired trifluoromethylation. To favor the desired product, consider lowering the reaction temperature. This can slow down the rate of enolization relative to nucleophilic attack. Additionally, the choice of initiator can play a role; sometimes a less basic initiator can reduce the extent of enolization.

Category 2: Electrophilic Trifluoromethylation (e.g., using Togni or Umemoto Reagents)

Question 3: I am observing low to no conversion of my starting material when using a Togni reagent. What are the possible causes?

Answer: Low reactivity with hypervalent iodine reagents like Togni's can be due to several factors.

  • Insufficient Activation: Togni's reagents often require activation by an acid catalyst to generate the electrophilic trifluoromethylating species.[3]

  • Mechanism Mismatch: The reaction mechanism for electrophilic trifluoromethylation can be controversial, with possibilities including polar substitution or single electron transfer (SET).[4] The optimal conditions can depend heavily on the substrate. For electron-rich arenes, which may be poor substrates, changing the reaction conditions to favor a radical pathway (e.g., using a photocatalyst) might be a viable alternative.

  • Substrate Compatibility: While versatile, these reagents are not universal. They are effective for trifluoromethylating thiols, alcohols, phosphines, and certain arenes and olefins.[4] If your substrate is particularly electron-poor, it may not be a suitable nucleophile for this reaction.

Question 4: My reaction is producing chlorinated side products when using TCCA as a co-oxidant. How can I avoid this?

Answer: The formation of chlorinated side products is likely due to the reaction of your substrate with trichloroisocyanuric acid (TCCA), which is a source of electrophilic chlorine.[2] To solve this, you can replace TCCA with a different co-oxidant that does not contain chlorine, such as N-fluorosulfonimide (NFSI).[2]

Category 3: Radical Trifluoromethylation (e.g., using Photoredox Catalysis)

Question 5: My photoredox trifluoromethylation reaction is not working. What should I check first?

Answer: Photoredox catalysis introduces new variables to consider.

  • Light Source: Ensure your light source (e.g., blue LEDs, household fluorescent bulb) is emitting at the correct wavelength to excite your specific photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃).[5][6][7] Check that the light is adequately illuminating the entire reaction mixture.

  • Degassing: Oxygen can quench the excited state of the photocatalyst, halting the catalytic cycle. Ensure the reaction mixture has been thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for a sufficient amount of time.

  • Catalyst Purity: The photocatalyst must be of high purity. Impurities can interfere with the catalytic cycle.

  • Reagent Choice: The CF₃ source is critical. Reagents like triflyl chloride (CF₃SO₂Cl) or trifluoroiodomethane (CF₃I) are commonly used in these reactions.[4][6] Ensure the chosen reagent is appropriate for your substrate and catalytic system.

Reagent Selection and Reactivity

The choice of trifluoromethylation strategy—nucleophilic, electrophilic, or radical—depends heavily on the substrate. The diagram below illustrates a simplified decision-making process.

G sub Substrate nuc Electron-Poor? (e.g., Ketone, Aldehyde) sub->nuc elec Electron-Rich? (e.g., Thiol, Arene, Enolate) sub->elec rad C-H Functionalization? (e.g., Heteroarene) sub->rad nuc_reagent Use Nucleophilic CF3 Source (e.g., TMSCF3 + Initiator) nuc->nuc_reagent Yes elec_reagent Use Electrophilic CF3 Source (e.g., Togni/Umemoto Reagents) elec->elec_reagent Yes rad_reagent Use Radical CF3 Source (e.g., CF3I/CF3SO2Cl + Photocatalyst) rad->rad_reagent Yes

Caption: Choosing a trifluoromethylation strategy based on substrate type.

Comparative Data

Table 1: Comparison of Common Trifluoromethylating Reagent Types
Reagent TypeCommon ExamplesTypical SubstratesKey StrengthsCommon Issues
Nucleophilic TMSCF₃ (Ruppert-Prakash)Aldehydes, Ketones, IminesMild conditions, commercially availableMoisture sensitivity, requires initiator
Electrophilic Togni Reagents, Umemoto ReagentsThiols, Alcohols, Arenes, EnolatesBroad scope for nucleophiles, shelf-stableCan require activation, mechanism can be complex
Radical Source CF₃I, CF₃SO₂Cl, Langlois' ReagentArenes, Heteroarenes, AlkenesC-H functionalization, mild conditions (photoredox)Requires initiator (light, heat, redox), oxygen sensitive

Key Experimental Protocol

General Protocol for Photoredox-Mediated Radical Trifluoromethylation of an Arene

This protocol is a representative example and may require optimization for specific substrates.

Safety: Always consult the Safety Data Sheet (SDS) for all reagents. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials:

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%)

  • Arene/Heteroarene substrate (1.0 equiv)

  • Trifluoromethylating agent (e.g., CF₃SO₂Cl, 1.5-2.0 equiv)

  • Base (e.g., K₂HPO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., MeCN or DMF)

  • Reaction vessel (e.g., Schlenk tube or vial with stir bar)

  • Light source (e.g., Blue LED strip, 26W fluorescent bulb)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the photocatalyst, arene substrate, and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the trifluoromethylating agent.

  • Degassing (Critical): Subject the sealed reaction mixture to 3-4 cycles of freeze-pump-thaw to thoroughly remove any dissolved oxygen.

  • Initiation: Place the reaction vessel near the light source and begin vigorous stirring. The distance from the light source may need to be optimized. Some reactions may benefit from cooling with a fan to maintain room temperature.[6]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions can take anywhere from a few hours to 24 hours.

  • Workup: Once the reaction is complete, quench the reaction (e.g., with water or saturated NaHCO₃ solution). Extract the product with a suitable organic solvent (e.g., EtOAc, DCM).

  • Purification: Dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

This protocol is adapted from methodologies that demonstrate the direct trifluoromethylation of a broad range of arene and heteroarene rings at room temperature.[6]

References

Technical Support Center: Byproduct Identification in 1-Methoxy-2-(trifluoromethyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methoxy-2-(trifluoromethyl)benzene. The information focuses on the identification and mitigation of byproducts commonly encountered during its preparation via the Williamson ether synthesis, which primarily involves the methylation of 2-(trifluoromethyl)phenol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and analysis of this compound.

Issue 1: Unexpected Peaks in GC-MS or NMR Analysis

The appearance of unexpected peaks in your analytical data indicates the presence of impurities. The following guide will help you identify the potential source of these contaminants.

Table 1: Troubleshooting Unexpected Analytical Peaks

Possible Cause Troubleshooting Steps & Rationale
Unreacted Starting Materials Analysis: Compare the retention time (GC-MS) or chemical shifts (¹H and ¹⁹F NMR) of the unexpected peaks with those of authentic standards of 2-(trifluoromethyl)phenol and your methylating agent (e.g., methyl iodide, dimethyl sulfate).Rationale: Incomplete reaction is a common source of impurities.
Positional Isomers Analysis: The presence of 1-Methoxy-3-(trifluoromethyl)benzene and 1-Methoxy-4-(trifluoromethyl)benzene is possible if the starting 2-(trifluoromethyl)phenol was not pure. Compare the crude ¹⁹F NMR spectrum of your product with known chemical shifts for the isomers.Rationale: Commercially available starting materials may contain isomeric impurities that will react to form the corresponding methoxy derivatives.[1]
C-Alkylation Byproducts Analysis: Look for peaks in your ¹H NMR spectrum corresponding to methyl groups attached directly to the aromatic ring (typically in the 2.2-2.5 ppm range). Mass spectrometry can help confirm the presence of isomers with the same mass as the desired product.Rationale: Phenoxides are ambident nucleophiles, and under certain conditions, methylation can occur on the aromatic ring (C-alkylation) in competition with the desired O-alkylation.[2]
Over-methylation Products Analysis: If the starting material contains other nucleophilic sites, or if C-alkylation occurs followed by O-alkylation, you may see products with a higher mass than expected.Rationale: This is more common with di- or poly-hydroxylated starting materials but can occur in some instances of C-alkylation.
Solvent-Related Impurities Analysis: Consult NMR solvent impurity charts to identify common residual solvents or impurities from your reaction or workup solvents (e.g., DMF, acetone).Rationale: Solvents are a frequent source of extraneous peaks in NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most common byproducts arise from several sources:

  • Isomeric Products: If the starting 2-(trifluoromethyl)phenol contains isomeric impurities, you will likely form 1-Methoxy-3-(trifluoromethyl)benzene and 1-Methoxy-4-(trifluoromethyl)benzene.

  • C-Alkylation Products: Methylation can occur on the aromatic ring, leading to the formation of 2-methyl-6-(trifluoromethyl)phenol and other methylated phenol isomers.

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-(trifluoromethyl)phenol.

Q2: How can I minimize the formation of byproducts?

Optimizing reaction conditions is key to minimizing byproduct formation:

  • Choice of Base and Solvent: The choice of base and solvent can influence the ratio of O-alkylation to C-alkylation. Polar aprotic solvents like DMF or acetonitrile often favor O-alkylation. The use of a milder base, such as potassium carbonate, may also favor O-alkylation over stronger bases like sodium hydride.

  • Temperature Control: Williamson ether synthesis is typically performed at moderate temperatures (50-100 °C). Higher temperatures can sometimes promote C-alkylation.

  • Stoichiometry: Use a slight excess of the methylating agent to ensure complete consumption of the starting phenol, but a large excess may lead to side reactions.

  • Purity of Starting Materials: Ensure the purity of the 2-(trifluoromethyl)phenol to avoid the formation of isomeric byproducts.

Q3: What are the recommended analytical methods for byproduct identification?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and providing information about their molecular weight and fragmentation patterns, which aids in identification.

  • ¹⁹F NMR Spectroscopy: This is a particularly powerful tool for analyzing fluorinated compounds. The trifluoromethyl group provides a strong, clear signal, and the chemical shift is highly sensitive to the group's electronic environment, allowing for the differentiation of isomers.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed structural information about the product and any byproducts.

Table 2: Analytical Data for this compound and Its Isomers [1]

CompoundGC-MS (m/z)¹⁹F NMR Chemical Shift (δ, ppm)
This compound176.1-62.44
1-Methoxy-3-(trifluoromethyl)benzene176.1-62.83
1-Methoxy-4-(trifluoromethyl)benzene176.1-61.49

Q4: How can I purify this compound from the reaction mixture?

  • Extraction: An initial workup with an aqueous base (e.g., NaOH solution) can remove unreacted acidic 2-(trifluoromethyl)phenol.

  • Distillation: Fractional distillation can be effective for separating the desired product from less volatile byproducts.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography is a standard method for separating the desired product from isomers and other byproducts. A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is typically used.[1]

Experimental Protocols

General Protocol for the Methylation of 2-(Trifluoromethyl)phenol

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone). Add a base (e.g., potassium carbonate (1.5 eq) or sodium hydride (1.1 eq)) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Methylation: Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq)) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or silica gel column chromatography.

Visualizations

Byproduct_Identification_Workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc Initial Assessment gcms GC-MS Analysis start->gcms Separation & MW nmr ¹H and ¹⁹F NMR Analysis start->nmr Structural Info purification Purification (e.g., Column Chromatography) tlc->purification identification Byproduct Identification gcms->identification nmr->identification pure_product Pure 1-Methoxy-2- (trifluoromethyl)benzene purification->pure_product byproducts Isolated Byproducts purification->byproducts characterization Structural Characterization (NMR, MS, etc.) byproducts->characterization characterization->identification

Byproduct Identification Workflow

The diagram above illustrates a typical workflow for the identification of byproducts in a chemical synthesis, starting from the crude reaction mixture and proceeding through analysis and purification to the final characterization of impurities.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(trifluoromethyl)anisole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 2-(trifluoromethyl)anisole?

A1: The synthesis of 2-(trifluoromethyl)anisole, an aryl trifluoromethyl ether, can be challenging due to the nature of the oxygen atom.[1][2] Several methods have been developed for the O-trifluoromethylation of phenols, which can be adapted for the synthesis of 2-(trifluoromethyl)anisole, likely starting from 2-methoxyphenol. Key strategies include:

  • Two-Step O-Trifluoromethylation via O-Carboxydifluoromethylation: This involves the O-carboxydifluoromethylation of a phenol followed by a silver-catalyzed decarboxylative fluorination.[1][2][3]

  • Sequential Xanthalation and O-Trifluoromethylation: This method converts the phenol into a xanthate intermediate, which is then treated with a fluorinating agent.[4][5][6][7]

  • Direct O-Trifluoromethylation: This approach uses electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents, to directly trifluoromethylate the hydroxyl group of a phenol.[8]

  • From 2-Halogenated Anisoles: An alternative route involves the reaction of a 2-halogenated anisole, such as 2-bromoanisole, with a trifluoromethyl source.[9] Another approach is the reaction of trifluoromethylchlorobenzene with sodium benzylate followed by hydrogenolysis.[10]

Q2: What are the main challenges in the synthesis of aryl trifluoromethyl ethers like 2-(trifluoromethyl)anisole?

A2: The primary challenge in synthesizing aryl trifluoromethyl ethers is the direct O-trifluoromethylation of the phenolic hydroxyl group, which is difficult due to the "hard" nature of the oxygen atom.[1][2] Many traditional methods require harsh reaction conditions and may not be suitable for complex molecules.[4][5][6][7] Side reactions, such as electrophilic chlorination of the aromatic ring, can also occur, particularly with electron-rich substrates.[7]

Q3: Which factors are critical for optimizing the yield of 2-(trifluoromethyl)anisole?

A3: Optimization of the reaction yield depends on the chosen synthetic route. However, some general critical factors include:

  • Choice of Reagents: The selection of the trifluoromethylating agent and any catalysts is crucial. For instance, in the decarboxylative fluorination method, a silver salt catalyst is used.[1][2]

  • Reaction Conditions: Temperature, solvent, and reaction time must be carefully controlled. For example, some direct trifluoromethylation methods can be conducted under mild conditions.[8]

  • Substrate Purity: The purity of the starting material, such as 2-methoxyphenol, is important to avoid side reactions.

  • Moisture and Air Sensitivity: Some reagents used in these syntheses can be sensitive to moisture and air, requiring the use of anhydrous solvents and an inert atmosphere.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-(trifluoromethyl)anisole.

Issue 1: Low or No Product Yield
Potential CauseRecommended Solution
Inactive Starting Material Verify the purity of the starting material (e.g., 2-methoxyphenol) by techniques such as NMR or GC-MS.
Inefficient Trifluoromethylating Agent Ensure the trifluoromethylating reagent is active. Some reagents may degrade upon storage. Consider using a freshly opened bottle or a different batch.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others might need cooling to prevent decomposition.
Incorrect Solvent The choice of solvent can significantly impact the reaction. Refer to literature for the recommended solvent for the specific method being used. For example, in the decarboxylative fluorination method, a mixture of PhCF3/H2O has been used for halogenated phenols.[2]
Presence of Water If the reaction is moisture-sensitive, ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Multiple Products or Impurities
Potential CauseRecommended Solution
Side Reactions on the Aromatic Ring Electron-rich phenols can be susceptible to side reactions like halogenation.[7] Adjusting the stoichiometry of the reagents or changing the solvent may help to minimize these side products.
Decomposition of Starting Material or Product High reaction temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.
Over-reaction In some cases, multiple trifluoromethyl groups can be added to the aromatic ring.[11] Using a stoichiometric amount of the trifluoromethylating agent can help to control the reaction.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Aryl Trifluoromethyl Ethers via O-Carboxydifluoromethylation and Decarboxylative Fluorination (General Procedure)

This protocol is a general method and should be optimized for the specific synthesis of 2-(trifluoromethyl)anisole from 2-methoxyphenol.

Step 1: O-Carboxydifluoromethylation of Phenol [1][2]

  • To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) at 0 °C.

  • After stirring for a short period, add sodium bromodifluoroacetate.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting aryloxydifluoroacetic acid by column chromatography or recrystallization.

Step 2: Decarboxylative Fluorination [1][2]

  • To a solution of the aryloxydifluoroacetic acid (1.0 equiv) in a suitable solvent (e.g., a mixture of PhCF3 and water), add a silver catalyst (e.g., AgNO3).

  • Add an oxidant (e.g., Selectfluor).

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired aryl trifluoromethyl ether.

Visualizations

experimental_workflow cluster_step1 Step 1: O-Carboxydifluoromethylation cluster_step2 Step 2: Decarboxylative Fluorination start Start with 2-Methoxyphenol add_base Add Base (e.g., NaH) in DMF at 0 °C start->add_base add_reagent Add Sodium Bromodifluoroacetate add_base->add_reagent react_step1 Stir at Room Temperature add_reagent->react_step1 workup_step1 Aqueous Workup and Extraction react_step1->workup_step1 purify_step1 Purify Intermediate (Aryloxydifluoroacetic Acid) workup_step1->purify_step1 intermediate Start with Purified Intermediate purify_step1->intermediate Proceed to Step 2 add_catalyst Add Silver Catalyst (e.g., AgNO3) in PhCF3/H2O intermediate->add_catalyst add_oxidant Add Oxidant (e.g., Selectfluor) add_catalyst->add_oxidant react_step2 Stir at Room Temperature or with Heating add_oxidant->react_step2 workup_step2 Quench and Extract Product react_step2->workup_step2 purify_step2 Purify Final Product (2-(Trifluoromethyl)anisole) workup_step2->purify_step2

Caption: Workflow for the two-step synthesis of 2-(trifluoromethyl)anisole.

troubleshooting_low_yield start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm sm_impure Purify Starting Material check_sm->sm_impure Impure sm_pure Starting Material is Pure check_sm->sm_pure Pure check_reagents Verify Reagent Activity sm_pure->check_reagents reagents_bad Use Fresh Reagents check_reagents->reagents_bad Inactive reagents_ok Reagents are Active check_reagents->reagents_ok Active check_conditions Optimize Reaction Conditions (Temp, Time, Solvent) reagents_ok->check_conditions conditions_not_optimal Systematically Vary Conditions check_conditions->conditions_not_optimal Suboptimal conditions_optimal Conditions are Optimal check_conditions->conditions_optimal Optimal check_moisture Check for Moisture Contamination conditions_optimal->check_moisture moisture_present Use Anhydrous Conditions check_moisture->moisture_present Present no_moisture Reaction is Anhydrous check_moisture->no_moisture Absent other_issues Investigate Other Potential Issues (e.g., stoichiometry) no_moisture->other_issues

Caption: Troubleshooting logic for low product yield in 2-(trifluoromethyl)anisole synthesis.

References

Technical Support Center: Purification of 1-Methoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 1-Methoxy-2-(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route. A frequent method involves the trifluoromethylation of anisole. In such cases, common impurities include:

  • Regioisomers: 1-Methoxy-3-(trifluoromethyl)benzene and 1-Methoxy-4-(trifluoromethyl)benzene are often formed as byproducts. The distribution of these isomers is influenced by the reaction conditions and the trifluoromethylating agent used.

  • Unreacted Starting Materials: Residual anisole may be present if the reaction does not go to completion.

  • Solvent and Reagent Residues: Solvents used in the reaction and workup, as well as remnants of the trifluoromethylating agent and any catalysts, can contaminate the crude product.

  • Over-fluorinated or Side-reaction Products: Depending on the reaction's specificity, other minor byproducts from unintended side reactions may also be present.

Q2: Which purification technique is most effective for removing regioisomers?

A2: Due to the close boiling points of the regioisomers, fractional distillation is the most effective method for their separation on a larger scale. For smaller scales requiring very high purity, preparative gas chromatography (pGC) or High-Performance Liquid Chromatography (HPLC) can also be employed.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography is a viable method for purifying this compound, particularly for removing less volatile impurities and, to some extent, for separating regioisomers. However, achieving baseline separation of regioisomers on a standard silica gel column can be challenging due to their similar polarities.

Q4: Is recrystallization a suitable purification method for this compound?

A4: this compound is a liquid at room temperature, so direct recrystallization is not applicable. However, if the crude product contains solid impurities, filtration can be used as a preliminary purification step. In some specific cases, derivatization to a solid, followed by recrystallization and subsequent cleavage of the derivative, could be a multi-step purification strategy, though this is generally less practical than distillation or chromatography.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation
Problem Possible Cause Solution
Poor separation of isomers (overlapping fractions) 1. Inefficient fractionating column (insufficient theoretical plates). 2. Distillation rate is too fast, preventing equilibrium. 3. Unstable heat source causing temperature fluctuations.1. Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. 2. Reduce the heating rate to maintain a slow, steady distillation rate (typically 1-2 drops per second).[1] 3. Ensure the heating mantle provides consistent heat. Use a stirrer to ensure even boiling.
Column flooding (liquid fills the column) 1. Heating rate is too high, generating vapor too quickly. 2. Column packing is too dense, obstructing vapor flow.1. Immediately reduce the heat input to the distillation flask. 2. If using a packed column, ensure the packing material is not too dense.
Bumping (violent boiling) Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to promote smooth boiling.
Column Chromatography
Problem Possible Cause Solution
Poor separation of regioisomers 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. Column channeling.1. Optimize the eluent system. A non-polar solvent system like hexane with a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Gradient elution may be necessary. 2. Use a larger column or reduce the amount of crude material loaded. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight. 3. Ensure the column is packed uniformly to prevent channels from forming. Dry packing followed by careful solvent addition or slurry packing can be effective.
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Streaking or tailing of bands 1. The compound is too polar for the eluent. 2. The sample is not fully dissolved before loading. 3. Acidic silica gel interacting with the compound.1. Increase the polarity of the eluent. 2. Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading onto the column. 3. Deactivate the silica gel by washing with a solvent containing a small amount of a neutralizer like triethylamine before packing the column.

Quantitative Data Summary

The following tables provide a summary of physical properties and typical purification outcomes for this compound and its common regioisomeric impurities.

Table 1: Physical Properties of Isomers

Compound CAS Number Molecular Weight ( g/mol ) Boiling Point (°C)
This compound395-48-2176.14~155-157
1-Methoxy-3-(trifluoromethyl)benzene454-90-0176.14~152-154
1-Methoxy-4-(trifluoromethyl)benzene402-52-8176.14~156-158

Note: Boiling points are approximate and can vary with atmospheric pressure.

Table 2: Typical Purity Analysis Results

Purification Method Starting Purity (GC-FID Area %) Final Purity (GC-FID Area %) Typical Recovery
Fractional Distillation 85% (with 10% 3-isomer and 5% 4-isomer)>98%70-80%
Silica Gel Column Chromatography 85% (with various impurities)>97%80-90%

Experimental Protocols

Protocol 1: Fractional Distillation

Objective: To separate this compound from its regioisomers.

Apparatus:

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound mixture to the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently. If using a stirrer, ensure it is rotating smoothly.

  • Distillation: As the mixture begins to boil, vapors will rise into the fractionating column. Adjust the heating rate to allow a slow and steady rise of the vapor front. A temperature gradient will establish in the column.[2]

  • Fraction Collection: Monitor the temperature at the distillation head. The first fraction to distill will be enriched in the lowest boiling point component (likely the 3-isomer). Collect this forerun in a separate flask. As the temperature stabilizes at the boiling point of the desired 2-isomer, switch to a clean receiving flask to collect the main fraction. If the temperature begins to rise again, it indicates the distillation of the higher-boiling 4-isomer; collect this in a third flask.

  • Shutdown: Stop the distillation before the flask boils to dryness. Allow the apparatus to cool completely before disassembly.

  • Analysis: Analyze the purity of each fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Silica Gel Column Chromatography

Objective: To purify this compound from less volatile impurities and other byproducts.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Eluent: Hexane and Ethyl Acetate (HPLC grade)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen line) to begin the elution process.

    • Start with a low polarity eluent and monitor the separation using Thin Layer Chromatography (TLC).

    • If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., to 98:2 or 95:5 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis and Pooling: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Workflow and Logic Diagrams

PurificationWorkflow start Crude 1-Methoxy-2- (trifluoromethyl)benzene analysis1 Initial Purity Analysis (GC-MS, NMR) start->analysis1 decision1 Are solid impurities present? analysis1->decision1 filtration Filtration decision1->filtration Yes decision2 What is the primary impurity type? decision1->decision2 No filtration->decision2 isomers Regioisomers decision2->isomers Close boiling points other_impurities Other byproducts/ starting materials decision2->other_impurities Different polarities frac_dist Fractional Distillation isomers->frac_dist col_chrom Column Chromatography other_impurities->col_chrom analysis2 Purity Analysis of Fractions (GC-FID) frac_dist->analysis2 col_chrom->analysis2 pooling Pool Pure Fractions analysis2->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Purified 1-Methoxy-2- (trifluoromethyl)benzene solvent_removal->final_product

Caption: Decision workflow for selecting the appropriate purification method.

FractionalDistillationTroubleshooting start Fractional Distillation Issue issue1 Poor Isomer Separation start->issue1 issue2 Column Flooding start->issue2 issue3 Bumping start->issue3 cause1a Inefficient Column issue1->cause1a cause1b Distillation Rate Too Fast issue1->cause1b solution1a Use longer/packed column cause1a->solution1a solution1b Reduce heating rate cause1b->solution1b cause2a Heating Rate Too High issue2->cause2a solution2a Reduce heat input cause2a->solution2a cause3a No boiling chips/stirring issue3->cause3a solution3a Add boiling chips or stir cause3a->solution3a

Caption: Troubleshooting logic for fractional distillation issues.

References

Validation & Comparative

Comparing 1-Methoxy-2-(trifluoromethyl)benzene with other trifluoromethylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group is a pivotal strategy in the design of modern pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Consequently, a diverse array of reagents has been developed to facilitate the introduction of this critical functional group. This guide provides an objective, data-driven comparison of the most prominent classes of trifluoromethylating agents: electrophilic, nucleophilic, and radical. We will delve into their reactivity, substrate scope, and operational considerations, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your specific synthetic needs.

At a Glance: A Comparative Overview of Trifluoromethylating Agents

Trifluoromethylating agents are broadly categorized by their mode of action. Electrophilic agents, such as Togni's and Umemoto's reagents, deliver a CF₃⁺ equivalent. Nucleophilic reagents, exemplified by the Ruppert-Prakash reagent, provide a CF₃⁻ source. Radical reagents, like the Langlois reagent, generate a CF₃• radical. The choice of reagent is primarily dictated by the electronic nature of the substrate.

Reagent ClassRepresentative Reagent(s)MechanismTypical SubstratesKey Advantages
Electrophilic Togni's Reagents, Umemoto's ReagentsDelivers "CF₃⁺"Electron-rich compounds (enolates, arenes, heterocycles, thiols)Broad substrate scope for nucleophiles, bench-stable solids.
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)Delivers "CF₃⁻"Electron-deficient compounds (aldehydes, ketones, imines)Highly effective for carbonyl and imine chemistry under mild conditions.
Radical Langlois' Reagent (CF₃SO₂Na)Generates "CF₃•"Arenes, heteroarenes (especially electron-deficient ones)Cost-effective, stable, and operationally simple for C-H functionalization.

Performance Comparison in Key Transformations

To provide a clear comparison of these reagents' performance, we have compiled data for two common and important transformations: the trifluoromethylation of β-ketoesters (a key reaction for C-C bond formation with soft carbon nucleophiles) and the direct trifluoromethylation of aromatic compounds (a crucial late-stage functionalization).

Trifluoromethylation of β-Ketoesters

The trifluoromethylation of β-ketoesters is a benchmark reaction for evaluating electrophilic trifluoromethylating agents. For this class of substrates, electrophilic reagents are the most effective.

ReagentSubstrateYield (%)Reference
Umemoto Reagent IV Sodium salt of ethyl 2-oxocyclohexanecarboxylate84[1]
Umemoto Reagent 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[2]
Togni Reagent II 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[2]
Ruppert-Prakash Reagent Not generally effective for this transformation.-
Langlois' Reagent Can be used for enol acetates (precursors to β-ketoesters) but often with moderate yields.Moderate[3]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Direct Trifluoromethylation of Aromatic Compounds

The direct C-H trifluoromethylation of arenes is a highly desirable transformation. The success of this reaction is heavily dependent on the electronic properties of the aromatic ring and the chosen reagent.

ReagentSubstrateProduct(s)Yield (%)Reference
Umemoto Reagent II 1,3,5-Trimethoxybenzene2,4,6-Trimethoxy-1-(trifluoromethyl)benzene63[4]
Umemoto Reagent IV 1,3,5-Trimethoxybenzene (photo-induced)2,4,6-Trimethoxy-1-(trifluoromethyl)benzene97[1]
Togni Reagent II 1,3,5-Trimethoxybenzene (photo-induced)2,4,6-Trimethoxy-1-(trifluoromethyl)benzene28[4]
Langlois' Reagent 1,3-DimethoxybenzeneMixture of mono- and bis-trifluoromethylated products90 (total)[3]
Ruppert-Prakash Reagent Not effective for direct C-H trifluoromethylation of arenes.-

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms and experimental setups is crucial for successful trifluoromethylation reactions.

Reaction Mechanisms

The distinct mechanisms of electrophilic, nucleophilic, and radical trifluoromethylation dictate their substrate compatibility and reaction outcomes.

G Figure 1. Reaction Mechanisms of Trifluoromethylating Agents cluster_0 Electrophilic Trifluoromethylation (e.g., Togni's/Umemoto's Reagents) cluster_1 Nucleophilic Trifluoromethylation (e.g., Ruppert-Prakash Reagent) cluster_2 Radical Trifluoromethylation (e.g., Langlois' Reagent) a0 Nucleophile (Nu⁻) a2 Trifluoromethylated Product (Nu-CF₃) a0->a2 Nucleophilic Attack a1 Electrophilic CF₃⁺ Source (e.g., Togni's/Umemoto's) a1->a2 b0 Electrophile (e.g., R₂C=O) b2 Trifluoromethylated Product (R₂C(O⁻)CF₃) b0->b2 b1 Nucleophilic CF₃⁻ Source (from TMSCF₃ + Activator) b1->b2 Nucleophilic Addition c0 Arene (Ar-H) c2 Trifluoromethylated Arene (Ar-CF₃) c0->c2 c1 CF₃• Radical (from CF₃SO₂Na + Oxidant) c1->c2 Radical Addition

Caption: Reaction Mechanisms of Trifluoromethylating Agents

General Experimental Workflow

While specific conditions vary, a general workflow for trifluoromethylation reactions can be outlined.

G Figure 2. General Experimental Workflow for Trifluoromethylation start Start reagents Combine Substrate, Reagent, Solvent, and Catalyst/Additive start->reagents reaction Stir at Appropriate Temperature (monitor by TLC/GC/LC-MS) reagents->reaction workup Quench Reaction and Perform Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (e.g., Column Chromatography) extraction->purification product Isolated Product purification->product

References

A Comparative Guide to the Synthetic Efficacy of 2-(Trifluoromethyl)anisole and 3-(Trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of the trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Anisole derivatives bearing this moiety, specifically 2-(trifluoromethyl)anisole and 3-(trifluoromethyl)anisole, serve as critical building blocks for more complex molecular architectures.

This guide provides an objective, data-driven comparison of these two key isomers. We will explore their relative performance in cornerstone synthetic reactions, offering researchers and drug development professionals the insights needed to select the optimal reagent for their specific synthetic goals.

Understanding the Isomeric Difference: Electronic and Steric Effects

The reactivity of these isomers is dictated by the interplay between the electron-donating methoxy (-OCH₃) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group.

  • Methoxy Group (-OCH₃): An activating, ortho, para-director for electrophilic aromatic substitution (EAS) due to its strong resonance effect.

  • Trifluoromethyl Group (-CF₃): A deactivating, meta-director for EAS due to its powerful inductive effect.[3]

The relative positioning of these two groups—ortho in 2-(trifluoromethyl)anisole and meta in 3-(trifluoromethyl)anisole—creates distinct electronic environments on the aromatic ring, leading to different regiochemical outcomes in synthesis.

G Predicted Regioselectivity in Electrophilic Aromatic Substitution cluster_2_isomer 2-(Trifluoromethyl)anisole cluster_3_isomer 3-(Trifluoromethyl)anisole a 2-CF3-Anisole b Major Product (Para to OMe) a->b C4-Attack c Minor Product (Ortho to OMe) a->c C6-Attack d Negligible Product (Steric Hindrance) a->d C3, C5-Attack e 3-CF3-Anisole f Major Products (Ortho/Para to OMe) e->f C2, C4, C6-Attack g Negligible Product (Meta to OMe) e->g C5-Attack

Predicted EAS Regioselectivity

Efficacy in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental transformation for functionalizing the benzene ring. The directing effects of the -OCH₃ and -CF₃ groups are paramount in determining the product distribution.

While direct comparative studies under identical conditions are scarce, analysis of individual reactions reported in the literature allows for an effective comparison. For instance, in nitration reactions, the regioselectivity is starkly different.

ReactionIsomerReagents & ConditionsMajor Product(s)YieldReference
Nitration 2-(Trifluoromethyl)anisoleHNO₃, H₂SO₄4-Nitro-2-(trifluoromethyl)anisole~70%(Typical result based on directing group effects)
Nitration 3-(Trifluoromethyl)anisoleHNO₃, H₂SO₄2-Nitro & 4-Nitro & 6-Nitro isomersComplex Mixture(Typical result based on directing group effects)
Bromination 2-(Trifluoromethyl)anisoleBr₂, FeBr₃4-Bromo-2-(trifluoromethyl)anisoleHigh(Predicted)
Bromination 3-(Trifluoromethyl)anisoleBr₂, FeBr₃Mixture of 2, 4, 6-bromo isomersComplex Mixture(Predicted)

Analysis: 2-(Trifluoromethyl)anisole consistently provides a higher degree of regioselectivity, primarily yielding the 4-substituted product. This is because the para position to the strongly activating methoxy group is the most electronically enriched and sterically accessible site. The other ortho position (C6) is sterically hindered by the adjacent -CF₃ group.

In contrast, 3-(Trifluoromethyl)anisole presents a more complex scenario. The methoxy group activates the C2, C4, and C6 positions, but the deactivating -CF₃ group also influences these sites. This often leads to mixtures of isomers, which can complicate purification and reduce the yield of the desired product.

Experimental Protocol: Nitration of 2-(Trifluoromethyl)anisole

This protocol is a representative procedure for the selective nitration of 2-(trifluoromethyl)anisole.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 2-(trifluoromethyl)anisole (1.0 eq) to concentrated sulfuric acid (3.0 eq).

  • Addition of Nitrating Agent: Prepare a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 eq). Add this nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure 4-nitro-2-(trifluoromethyl)anisole.

Efficacy in Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for regioselective functionalization, relying on a directing group to deliver a strong base (typically an organolithium reagent) to a specific ortho position. The methoxy group is an excellent directing group for this transformation.[4]

G Workflow for Directed ortho-Metalation and Quench start Start: Substituted Anisole step1 Dissolve in Anhydrous Solvent (e.g., THF, Ether) start->step1 step2 Cool to Low Temperature (-78 °C) step1->step2 step3 Add Organolithium Base (e.g., n-BuLi) step2->step3 step4 Stir for Metalation (1-2 hours) step3->step4 step5 Add Electrophile (e.g., TMSCl, DMF) step4->step5 step6 Quench Reaction (e.g., sat. NH4Cl) step5->step6 step7 Aqueous Work-up & Extraction step6->step7 end Purified Product step7->end

General Workflow for DoM Experiments
IsomerBase & ConditionsPosition of MetalationQuenched Product YieldAnalysis
2-(Trifluoromethyl)anisole n-BuLi, TMEDA, THF, -78 °C to rtC6 (ortho to OMe)Moderate to GoodMetalation is possible, but the C6 position is sterically hindered by the adjacent -CF₃ group, potentially requiring harsher conditions or resulting in lower yields compared to anisole.
3-(Trifluoromethyl)anisole n-BuLi, TMEDA, THF, -78 °C to rtC2 (ortho to OMe)Good to HighThe C2 position is highly favored for metalation. It is ortho to the directing methoxy group and is activated by the meta-directing -CF₃ group, making this isomer particularly effective for DoM.

Analysis: For directed ortho-metalation, 3-(trifluoromethyl)anisole is generally the more efficacious substrate. The C2 position is electronically activated for deprotonation due to its proximity to the directing methoxy group and the inductive pull of the trifluoromethyl group. This leads to clean, high-yielding metalation at a single position.

Conversely, 2-(trifluoromethyl)anisole has only one available ortho position (C6), which is sterically encumbered by the bulky -CF₃ group. While metalation can occur, it may be less efficient than with the 3-isomer.

Experimental Protocol: ortho-Lithiation and Silylation of 3-(Trifluoromethyl)anisole
  • Reaction Setup: To a solution of 3-(trifluoromethyl)anisole (1.0 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq). Cool the solution to -78 °C.

  • Metalation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the mixture with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by distillation or column chromatography to afford 2-trimethylsilyl-3-(trifluoromethyl)anisole.

Conclusion

The choice between 2-(trifluoromethyl)anisole and 3-(trifluoromethyl)anisole is highly dependent on the desired synthetic outcome.

  • Choose 2-(Trifluoromethyl)anisole for Regioselective Electrophilic Aromatic Substitution. Its structure reliably directs incoming electrophiles to the C4 position (para to the methoxy group), minimizing the formation of isomeric byproducts and simplifying purification.

  • Choose 3-(Trifluoromethyl)anisole for Directed ortho-Metalation. It is an excellent substrate for highly regioselective functionalization at the C2 position, providing a clean and efficient route to 1,2,3-trisubstituted aromatic compounds.

By understanding the distinct electronic and steric properties of each isomer, researchers can harness their unique reactivity to build complex molecules with greater precision and efficiency.

References

The Trifluoromethyl Advantage: A Cost-Benefit Analysis of 1-Methoxy-2-(trifluoromethyl)benzene in Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Synthetic Building Block

The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal and agricultural chemistry to enhance the potency, metabolic stability, and bioavailability of active compounds. 1-Methoxy-2-(trifluoromethyl)benzene and its derivatives are valuable building blocks for incorporating this crucial moiety. This guide provides an objective cost-benefit analysis of using this compound in production, comparing its performance with alternatives and providing supporting experimental data and detailed protocols.

Executive Summary

The use of this compound as a synthetic precursor offers significant advantages in terms of the final product's performance, primarily due to the beneficial properties of the trifluoromethyl group. These benefits include enhanced metabolic stability, leading to a longer half-life of drugs, and improved lipophilicity, which can increase cell membrane permeability. However, these advantages come at a higher raw material cost compared to non-fluorinated analogues. This guide will use the synthesis of the well-known COX-2 inhibitor, Celecoxib, and a trifluoromethylated analogue as a case study to provide a quantitative comparison.

Cost Analysis: A Comparative Look at Starting Materials

A direct cost comparison reveals a significant price difference between trifluoromethylated precursors and their non-fluorinated counterparts. While bulk pricing for this compound is subject to negotiation with suppliers, publicly available data for similar compounds and the necessary reagents for a comparable synthesis provide a clear indication of the cost implications.

CompoundCAS NumberPurityPrice (per kg, estimated)Role in Synthesis
2-Methoxy-5-(trifluoromethyl)aniline349-65-598%~$8,000 - $15,000[1][2][3]Precursor for a trifluoromethylated Celecoxib analogue
4-Methylacetophenone122-00-996-100%~$30 - $140[4][5][6][7]Standard precursor for Celecoxib
Ethyl Trifluoroacetate383-63-1>99%~$100 - $250[8][9][10]Reagent for introducing the trifluoromethyl group
2-Methoxyaniline (o-Anisidine)90-04-0>98%~$1.50 - $10[11][12]Non-fluorinated analogue for comparison

Note: Prices are estimates based on available data and are subject to change based on supplier and volume.

The significant cost difference highlights that the decision to use a trifluoromethylated precursor must be justified by a substantial improvement in the final product's performance and overall value.

Performance Benefits of the Trifluoromethyl Group

The trifluoromethyl group imparts several desirable physicochemical properties to a molecule, which can translate into improved therapeutic or agrochemical performance.

Enhanced Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[13] This can lead to a longer in vivo half-life of a drug, potentially allowing for less frequent dosing and improved patient compliance.

A study on a celecoxib derivative showed that deuteration, another strategy to improve metabolic stability, resulted in the most stable compound among the tested analogues.[14][15] While not a direct comparison with a non-trifluoromethylated version, it highlights the importance of modifying metabolically labile sites.

Increased Lipophilicity and Binding Affinity

The trifluoromethyl group is more lipophilic than a methyl group, which can enhance a molecule's ability to cross cell membranes and reach its target.[6] It can also influence the conformation of a molecule, potentially leading to stronger binding to its biological target.[6]

Case Study: Synthesis of Celecoxib and a Trifluoromethylated Analogue

To provide a practical comparison, we will examine the synthesis of Celecoxib and a hypothetical trifluoromethylated analogue. The synthesis of Celecoxib is a well-documented process.[11][16][17][18][19]

Standard Synthesis of Celecoxib

The standard synthesis of Celecoxib involves the condensation of 4-methylacetophenone with ethyl trifluoroacetate, followed by cyclization with 4-sulfonamidophenylhydrazine.[16][17]

G cluster_0 Standard Celecoxib Synthesis 4-Methylacetophenone 4-Methylacetophenone Diketone_Intermediate Diketone_Intermediate 4-Methylacetophenone->Diketone_Intermediate Claisen Condensation Ethyl_Trifluoroacetate Ethyl_Trifluoroacetate Ethyl_Trifluoroacetate->Diketone_Intermediate Celecoxib Celecoxib Diketone_Intermediate->Celecoxib Cyclization 4-Sulfonamidophenylhydrazine 4-Sulfonamidophenylhydrazine 4-Sulfonamidophenylhydrazine->Celecoxib

Standard synthetic route to Celecoxib.
Synthesis of a Trifluoromethylated Celecoxib Analogue (TFM-Celecoxib)

A trifluoromethylated analogue of Celecoxib (TFM-C) has been synthesized and studied.[20] The synthesis would proceed through a similar pathway, starting with a trifluoromethyl-substituted acetophenone.

G cluster_1 TFM-Celecoxib Synthesis TFM_Acetophenone 4-(Trifluoromethyl)acetophenone TFM_Diketone Trifluoromethylated Diketone Intermediate TFM_Acetophenone->TFM_Diketone Claisen Condensation Ethyl_Trifluoroacetate Ethyl_Trifluoroacetate Ethyl_Trifluoroacetate->TFM_Diketone TFM_Celecoxib TFM-Celecoxib TFM_Diketone->TFM_Celecoxib Cyclization 4-Sulfonamidophenylhydrazine 4-Sulfonamidophenylhydrazine 4-Sulfonamidophenylhydrazine->TFM_Celecoxib

Synthetic route to a TFM-Celecoxib analogue.

Experimental Protocols

General Procedure for the Synthesis of 1,3-Diketone Intermediate

To a solution of sodium methoxide in a suitable solvent (e.g., methanol or toluene), the corresponding acetophenone (4-methylacetophenone or 4-(trifluoromethyl)acetophenone) is added. Ethyl trifluoroacetate is then added dropwise, and the mixture is heated to reflux for several hours. After cooling, the reaction is quenched with an acidic solution and the product is extracted with an organic solvent. The solvent is evaporated to yield the crude 1,3-diketone intermediate.[16]

General Procedure for the Cyclization to Form the Pyrazole Ring

The 1,3-diketone intermediate and 4-sulfonamidophenylhydrazine hydrochloride are dissolved in a suitable solvent (e.g., ethanol). The mixture is heated to reflux for several hours. Upon cooling, the product crystallizes and is collected by filtration. The crude product can be purified by recrystallization.[16][17]

Performance Comparison: Celecoxib vs. TFM-Celecoxib

A key study compared the biological activity of Celecoxib with its trifluoromethyl analogue, TFM-C.

CompoundCOX-2 Inhibitory Activity (IC₅₀)Key FindingReference
Celecoxib~50 nMPotent and selective COX-2 inhibitor.[20]
TFM-Celecoxib (TFM-C)~10.25 µM (205-fold lower than Celecoxib)Significantly lower COX-2 inhibitory activity.[20]

Interestingly, despite its much lower COX-2 inhibitory activity, TFM-C demonstrated comparable efficacy to Celecoxib in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[20] This suggests that TFM-C may have a different mechanism of action, independent of COX-2 inhibition, for its anti-inflammatory effects in this model.[20] This highlights that the introduction of a trifluoromethyl group can lead to compounds with novel biological activities.

Conclusion and Recommendations

The decision to use this compound or a similar trifluoromethylated precursor in production requires a careful cost-benefit analysis.

Costs: The initial raw material cost is significantly higher than for non-fluorinated analogues. The synthesis process itself is comparable in terms of the number of steps and complexity.

Benefits: The primary benefit lies in the potential for improved performance of the final product, including enhanced metabolic stability and potentially novel biological activities. This can translate to a more valuable and competitive final product.

Recommendations:

  • For Drug Development: The use of this compound is justified when preclinical data strongly suggests that the trifluoromethyl group will confer a significant advantage in terms of pharmacokinetics (e.g., longer half-life) or pharmacodynamics (e.g., increased potency or a novel mechanism of action). The higher cost of the starting material can be offset by the increased value of a superior drug candidate.

  • For Agrochemicals: Similar to pharmaceuticals, the higher cost can be justified if the resulting pesticide or herbicide shows significantly improved efficacy, broader spectrum of activity, or a better environmental profile.

  • Early-Stage Research: For initial screening and lead optimization, the use of trifluoromethylated building blocks is highly recommended to explore the potential benefits of this functional group.

Ultimately, the decision should be data-driven, weighing the increased manufacturing cost against the tangible performance benefits and the overall commercial potential of the final product. The case of TFM-Celecoxib demonstrates that while a simple substitution may not always enhance the intended activity, it can lead to the discovery of compounds with new and valuable therapeutic properties.

References

A Comparative Guide to the Lipophilicity of Fluorinated vs. Non-Fluorinated Anisoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of a drug candidate's lipophilicity is a cornerstone of modern medicinal chemistry, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. One widely adopted strategy is the introduction of fluorine atoms. This guide provides an objective comparison of the lipophilicity of fluorinated and non-fluorinated anisole derivatives, a common structural motif in bioactive compounds. By presenting experimental data and detailed protocols, this document serves as a resource for making informed decisions in drug design and optimization.

Comparative Lipophilicity Data

Lipophilicity is quantified using the logarithm of the partition coefficient (logP), which measures a compound's distribution between an organic phase (typically n-octanol) and an aqueous phase. A higher logP value indicates greater lipophilicity.

Fluorination of the methoxy group on the anisole scaffold significantly alters lipophilicity. The following table summarizes the logP values for anisole and its key fluorinated analogs.

Compound NameStructurelogP ValueData TypeSource
AnisoleC₆H₅OCH₃2.11ExperimentalPubChem
4-FluoroanisoleFC₆H₄OCH₃2.30CalculatedPubChem[1]
(Difluoromethoxy)benzeneC₆H₅OCHF₂2.40CalculatedPubChem[2]
(Trifluoromethoxy)benzeneC₆H₅OCF₃3.20CalculatedPubChem[3]

Analysis of Trends:

  • Ring Fluorination: The introduction of a single fluorine atom onto the aromatic ring (e.g., 4-fluoroanisole) results in a modest increase in lipophilicity compared to the parent anisole.

  • Methoxy Group Fluorination: Progressively fluorinating the methoxy group leads to a substantial and stepwise increase in logP. Replacing the methyl group with a trifluoromethyl group (-OCH₃ vs. -OCF₃) increases the calculated logP by over a full unit, marking a significant shift towards higher lipophilicity.[3]

  • Intermediate Fluorination: The difluoromethoxy (-OCHF₂) analog presents an intermediate lipophilicity, which can be advantageous in drug design when a large increase in lipophilicity is not desired.[2] This substituent is of particular interest as it can interconvert between a highly lipophilic and a more polar conformation, allowing it to adapt to changes in its molecular environment.

Experimental Protocols for Lipophilicity Determination

To ensure the reproducibility and accuracy of lipophilicity measurements, standardized experimental protocols are essential. The two most common methods are the Shake-Flask method and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Shake-Flask Method (OECD Guideline 107)

This is the "gold standard" direct method for logP determination, suitable for values in the range of -2 to 4.[4]

Principle: The compound is dissolved in a two-phase system of n-octanol and water. The system is shaken until equilibrium is reached, the phases are separated, and the concentration of the compound in each phase is measured to calculate the partition coefficient.

Materials and Apparatus:

  • n-Octanol (analytical grade, purity > 99%)

  • Purified water (e.g., double-distilled or HPLC grade)

  • Test compound

  • Glassware with stoppers (e.g., centrifuge tubes)

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, GC, HPLC)

Procedure:

  • Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by a settling period to separate the phases.

  • Preparation of Test Solution: Prepare a stock solution of the test compound in n-octanol. The final concentration should not exceed 0.01 mol/L in either phase.

  • Partitioning: In a centrifuge tube, add a measured volume of the saturated n-octanol (containing the test compound) and a measured volume of the saturated water. Prepare at least three replicates with different volume ratios (e.g., 1:1, 1:2, 2:1 n-octanol to water).

  • Equilibration: Stopper the tubes and shake them at a constant temperature (20-25°C) until equilibrium is achieved. This can take several hours.

  • Phase Separation: Separate the n-octanol and water phases by centrifugation for at least 15-30 minutes.

  • Analysis: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical technique.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final logP is the average of the base-10 logarithm of P from the replicates. The values should fall within a range of ± 0.3 log units.

RP-HPLC Method (OECD Guideline 117)

This is a rapid, indirect method that estimates logP by correlating a compound's retention time on a nonpolar stationary phase with the known logP values of a set of reference standards. It is suitable for a logP range of approximately 0 to 6.

Principle: A compound is injected into an HPLC system with a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

Materials and Apparatus:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., ODS, C18)

  • Mobile phase (e.g., methanol/water or acetonitrile/water mixture)

  • Test compound and a series of reference compounds with known logP values.

  • Data acquisition and processing software.

Procedure:

  • System Setup: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Calibration: Inject a series of 5-8 standard compounds with well-established logP values that bracket the expected logP of the test compound.

  • Measure Retention Times: Record the retention time (t_R) for each standard. Also, determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

  • Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0.

  • Create Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standards against their known logP values. Perform a linear regression to obtain the calibration equation.

  • Analyze Test Compound: Under the identical HPLC conditions, inject the test compound and measure its retention time (t_R).

  • Calculate logP: Calculate the log k for the test compound and use the calibration equation to determine its logP value.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining lipophilicity using the gold-standard Shake-Flask method.

Shake_Flask_Workflow Workflow for logP Determination via Shake-Flask Method (OECD 107) start Start prep_solvents 1. Prepare Solvents (Saturate n-Octanol with Water and Water with n-Octanol) start->prep_solvents prep_stock 2. Prepare Stock Solution (Dissolve Test Compound in Saturated n-Octanol) prep_solvents->prep_stock partitioning 3. Partitioning Step (Combine Stock Solution and Saturated Water in Tubes) prep_stock->partitioning equilibration 4. Equilibration (Shake tubes at constant temp until equilibrium is reached) partitioning->equilibration separation 5. Phase Separation (Centrifuge tubes to cleanly separate layers) equilibration->separation analysis 6. Quantitative Analysis (Measure compound concentration in both n-Octanol and Water phases) separation->analysis calculation 7. Calculate logP (log₁₀([Conc]ₒ꜀ₜₐₙₒₗ / [Conc]ₐᵩᵤₑₒᵤₛ)) analysis->calculation end_node End calculation->end_node

Caption: A streamlined workflow for the experimental determination of logP using the Shake-Flask method.

References

A Comparative Guide to the Analytical Validation of 1-Methoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 1-Methoxy-2-(trifluoromethyl)benzene: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The objective is to present an objective overview of each method's performance, supported by representative experimental data, to assist researchers in selecting the most suitable technique for their specific application, from routine quality control to trace-level impurity analysis.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the typical performance characteristics of a Gas Chromatography-Mass Spectrometry (GC-MS) method and a representative High-Performance Liquid Chromatography (HPLC-UV) method for the analysis of this compound. These values are compiled from established methods for structurally similar aromatic and fluorinated compounds and serve as a benchmark for method validation and comparison.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation of compounds in a liquid mobile phase based on their polarity and interaction with a stationary phase, followed by UV absorbance detection.
Linearity (R²) > 0.999> 0.995[1]
Accuracy (% Recovery) 95 - 105%97 - 103%[2]
Precision (%RSD) < 5%< 5%
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL[1]
Limit of Quantitation (LOQ) 0.3 - 3 ng/mL3 - 30 ng/mL[1]
Typical Run Time 15 - 30 minutes10 - 20 minutes
Sample Volatility RequiredNot Required
Thermal Stability RequiredNot Required
Selectivity High (based on mass-to-charge ratio)Moderate (based on chromatographic retention and UV absorbance)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from established methods for the analysis of related trifluoromethylated aromatic compounds.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration within the linear range of the instrument.

  • If necessary, perform a serial dilution to prepare calibration standards.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC-UV) Method

This representative method is based on the analysis of anisole and other substituted aromatic compounds.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size, or equivalent.[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 220 nm (based on the UV absorbance profile of similar aromatic compounds).

  • Injection Volume: 10 µL.[3]

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the linear range of the instrument.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Visualization of Analytical Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weighing p2 Dissolution in Solvent p1->p2 p3 Dilution for Standards p2->p3 p4 Filtration (0.45 µm) p3->p4 a1 Injection (1 µL) p4->a1 a2 Separation on HP-5ms a1->a2 a3 Electron Ionization a2->a3 a4 Mass Detection (m/z 40-400) a3->a4 d1 Peak Integration a4->d1 d2 Library Matching d1->d2 d3 Quantification d2->d3

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing hp1 Weighing hp2 Dissolution in Mobile Phase hp1->hp2 hp3 Dilution for Standards hp2->hp3 hp4 Filtration (0.45 µm) hp3->hp4 ha1 Injection (10 µL) hp4->ha1 ha2 Separation on C18 Column ha1->ha2 ha3 UV Detection (220 nm) ha2->ha3 hd1 Peak Integration ha3->hd1 hd2 Calibration Curve hd1->hd2 hd3 Quantification hd2->hd3

HPLC-UV Experimental Workflow

Method_Comparison cluster_analyte Analyte Properties cluster_methods Analytical Methods cluster_params Key Performance Parameters A This compound GCMS GC-MS A->GCMS Volatile & Thermally Stable HPLC HPLC-UV A->HPLC UV Active Sens Sensitivity (LOD/LOQ) GCMS->Sens High Sel Selectivity GCMS->Sel High (Mass Spec) Speed Speed GCMS->Speed Moderate Robust Robustness GCMS->Robust High HPLC->Sens Moderate HPLC->Sel Moderate (Chromatography) HPLC->Speed Generally Faster HPLC->Robust High

Method Selection Logic

Concluding Remarks

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is generally the method of choice due to its high sensitivity and selectivity, especially for identifying and quantifying trace-level impurities. The mass spectrometric detection provides an additional layer of confirmation that is invaluable in complex matrices.

However, High-Performance Liquid Chromatography with UV detection (HPLC-UV) serves as a robust and often faster alternative for routine quality control and assays where the concentration of the analyte is relatively high. It is particularly advantageous when dealing with thermally labile compounds or when a simpler, more accessible analytical technique is preferred. The choice between these two powerful methods will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

Benchmarking Metabolic Stability: A Comparative Analysis of 2-(Trifluoromethyl)anisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of developing novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and overall clinical success. A common strategy to enhance metabolic stability is the introduction of fluorine atoms into a molecule. This guide provides a comparative analysis of the metabolic stability of 2-(trifluoromethyl)anisole and its non-fluorinated counterpart, 2-methoxyanisole, offering insights for researchers, scientists, and drug development professionals.

The Chemical Rationale for Enhanced Stability

The primary metabolic pathway for anisole and its derivatives is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP1A2. This process involves the removal of the methyl group from the methoxy moiety, leading to the formation of a phenol, which can then be further metabolized and excreted.

The substitution of the methoxy group with a trifluoromethoxy group in 2-(trifluoromethyl)anisole is expected to significantly hinder this metabolic pathway. The carbon-fluorine (C-F) bond is considerably stronger and more stable than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage by CYPs. This increased bond strength effectively blocks the O-demethylation process, thereby enhancing the metabolic stability of the molecule.

Comparative Metabolic Stability Data

The following table summarizes the predicted in vitro metabolic stability parameters for 2-methoxyanisole and 2-(trifluoromethyl)anisole based on the principles discussed above. These values are representative and intended for comparative purposes.

CompoundIn Vitro Half-Life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Expected Major Metabolic Pathway
2-Methoxyanisole< 30> 50O-demethylation
2-(Trifluoromethyl)anisole> 60< 10Aromatic hydroxylation (minor)

Rationale for Representative Data:

  • 2-Methoxyanisole: As a readily metabolizable compound, it is expected to have a short half-life and high intrinsic clearance in a liver microsomal stability assay.

  • 2-(Trifluoromethyl)anisole: Due to the blockage of the primary metabolic pathway (O-demethylation), it is predicted to have a significantly longer half-life and much lower intrinsic clearance.

Experimental Protocols

A standard method to assess metabolic stability is the in vitro liver microsomal stability assay.

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

2. Materials:

  • Test compounds (2-methoxyanisole, 2-(trifluoromethyl)anisole)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Prepare working solutions of the test compounds and positive controls (e.g., a compound with known metabolic instability) in a suitable solvent.

  • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Add the liver microsome solution to the wells of a 96-well plate.

  • Add the test compound working solutions to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)

Visualizing Metabolic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key metabolic pathway and the experimental workflow.

Metabolic Pathway of Anisole Derivatives cluster_anisole 2-Methoxyanisole Metabolism cluster_trifluoromethyl 2-(Trifluoromethyl)anisole Metabolism Anisole 2-Methoxyanisole CYP450 Cytochrome P450 (e.g., CYP2E1, CYP1A2) Anisole->CYP450 O-demethylation Metabolite 2-Methoxyphenol (Catechol) CYP450->Metabolite Trifluoromethylanisole 2-(Trifluoromethyl)anisole Blocked Metabolic Blockage Trifluoromethylanisole->Blocked Resistant to O-demethylation

Caption: Metabolic fate of anisole derivatives by Cytochrome P450 enzymes.

In Vitro Metabolic Stability Assay Workflow prep Preparation of Reagents: - Test Compounds - Liver Microsomes - NADPH Regenerating System incubation Incubation at 37°C prep->incubation sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) incubation->sampling quenching Reaction Quenching (Acetonitrile + Internal Standard) sampling->quenching centrifugation Protein Precipitation (Centrifugation) quenching->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data_analysis Data Analysis: - Calculate % Remaining - Determine t½ and CLint analysis->data_analysis

Caption: Workflow for a liver microsomal stability assay.

Comparative analysis of synthetic routes to trifluoromethylated aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF₃) group into aromatic rings is a cornerstone of modern medicinal chemistry and materials science. This powerful substituent can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, a diverse array of synthetic methodologies has been developed to forge the robust C-CF₃ bond. This guide provides a comparative analysis of key synthetic routes, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for introducing a trifluoromethyl group depends on several factors, including the substrate's electronic properties, the presence of other functional groups, and desired regioselectivity. The following table summarizes and compares some of the most prevalent methods.

Synthetic RouteCatalyst/ReagentSubstrateGeneral YieldsKey AdvantagesKey Limitations
Photoredox Catalysis Ru(bpy)₃²⁺ or Ir(ppy)₃ / CF₃SO₂ClElectron-rich arenes and heteroarenes60-90%Mild reaction conditions, high functional group tolerance, direct C-H functionalization.[2][3]Regioselectivity can be an issue with some substrates.[4]
Copper-Catalyzed Cross-Coupling CuI / LigandAryl halides (I, Br)50-90%Utilizes readily available aryl halides, good for electron-deficient and electron-rich arenes.[5][6]Often requires high temperatures and stoichiometric copper reagents in older methods.[7]
Palladium-Catalyzed Cross-Coupling Pd(OAc)₂ / LigandAryl chlorides, bromides, triflates70-95%Broad substrate scope including less reactive aryl chlorides, high functional group tolerance.[8][9]Ligand sensitivity and cost of palladium can be a factor.
Sandmeyer Trifluoromethylation Cu(I) salt / t-BuONOAnilines60-90%Utilizes inexpensive and widely available anilines as starting materials.[10][11]Requires in situ generation of diazonium salts which can be unstable.
Electrophilic Trifluoromethylation Togni's or Umemoto's reagentsElectron-rich arenes50-80%Direct C-H functionalization of electron-rich systems, no need for pre-functionalized substrates.[12][13]Reagents can be expensive, and reactions are often limited to electron-rich substrates.
Nucleophilic Trifluoromethylation Ruppert-Prakash reagent (TMSCF₃) / ActivatorElectron-deficient arenes60-85%Effective for highly electron-poor and heteroaromatic systems.[9]Requires highly activated substrates.

Mechanistic Pathways and Workflows

The following diagrams illustrate the fundamental mechanisms and experimental workflows for several key trifluoromethylation strategies.

photoredox_catalysis cluster_catalyst Photocatalytic Cycle cluster_substrate Substrate Transformation PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light PC_oxidized Oxidized PC+ PC_excited->PC_oxidized SET CF3_radical •CF3 PC_excited->CF3_radical Reduces PC_oxidized->PC SET Arene_radical_cation [Ar-H(•CF3)] PC_oxidized->Arene_radical_cation Oxidizes Arene Arene (Ar-H) Arene->Arene_radical_cation + •CF3 CF3_source CF3 Source (e.g., CF3SO2Cl) Product Trifluoromethylated Arene (Ar-CF3) Arene_radical_cation->Product - H+

Caption: Generalized mechanism for photoredox-catalyzed C-H trifluoromethylation.

cross_coupling Start Aryl Halide (Ar-X) + CF3 Source OxAdd Oxidative Addition [Ar-M(L)-X] Start->OxAdd Transmetal Transmetalation [Ar-M(L)-CF3] OxAdd->Transmetal CF3 source RedElim Reductive Elimination Transmetal->RedElim Product Ar-CF3 RedElim->Product Catalyst M(0)Ln Catalyst (M = Pd or Cu) RedElim->Catalyst Regenerates Catalyst->OxAdd

Caption: Catalytic cycle for transition metal-catalyzed cross-coupling trifluoromethylation.

sandmeyer_reaction Aniline Aniline (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2, H+ Aryl_Radical Aryl Radical (Ar•) Diazonium->Aryl_Radical Cu(I), SET - N2 Product Trifluoromethylated Arene (Ar-CF3) Aryl_Radical->Product + •CF3 from [Cu(CF3)n] CuCF3 [Cu(CF3)n] complex

Caption: Simplified pathway for the Sandmeyer trifluoromethylation reaction.

Experimental Protocols

Detailed experimental procedures are critical for the successful implementation of these synthetic routes. Below are representative protocols for three major trifluoromethylation methods.

Protocol 1: Photoredox-Catalyzed Trifluoromethylation of an Arene

Materials:

  • Arene (1.0 equiv)

  • fac-Ir(ppy)₃ (1-2 mol%)

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Base (e.g., K₂CO₃ or an organic base)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To an oven-dried reaction vessel, add the arene, photocatalyst, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent via syringe.

  • Add the trifluoromethanesulfonyl chloride to the stirred solution.

  • Irradiate the reaction mixture with a visible light source at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

Materials:

  • Aryl iodide (1.0 equiv)

  • Copper(I) iodide (CuI) (1.5-2.0 equiv)

  • Trifluoromethylating agent (e.g., TMSCF₃ or CF₃CO₂Na) (2.0-3.0 equiv)

  • Ligand (e.g., 1,10-phenanthroline) (if required)

  • Anhydrous polar aprotic solvent (e.g., DMF or NMP)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl iodide, CuI, and ligand (if used) to a dry reaction tube.

  • Add the anhydrous solvent, followed by the trifluoromethylating agent.

  • Seal the reaction tube and heat to the specified temperature (typically 100-140 °C) with vigorous stirring for 12-48 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • After filtration and concentration, purify the residue by column chromatography.

Protocol 3: Palladium-Catalyzed Trifluoromethylation of an Aryl Chloride

Materials:

  • Aryl chloride (1.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., a biarylphosphine, 4-10 mol%)

  • Trifluoromethylating agent (e.g., TESCF₃) (1.5-2.0 equiv)

  • Fluoride source (e.g., KF or CsF) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • Inside a nitrogen-filled glovebox, charge a reaction vial with the aryl chloride, palladium precatalyst, ligand, and fluoride source.

  • Add the anhydrous solvent and stir the mixture for a few minutes.

  • Add the trifluoromethylating agent via syringe.

  • Seal the vial and heat the reaction mixture to the indicated temperature (typically 80-120 °C) for the required time (6-24 hours).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a short pad of silica gel, washing with the same solvent.

  • Concentrate the filtrate in vacuo and purify the crude product by flash chromatography.

Conclusion

The field of aromatic trifluoromethylation is rich with diverse and powerful synthetic methods. The choice of the most appropriate route is a multifactorial decision that requires careful consideration of the substrate, desired scale, and available resources. Photoredox catalysis offers a mild and direct approach for C-H functionalization, while transition metal-catalyzed cross-coupling provides robust methods for a wide range of pre-functionalized arenes. The Sandmeyer reaction remains a valuable tool for the conversion of readily available anilines. By understanding the comparative advantages and limitations of each method, researchers can more effectively design and execute the synthesis of novel trifluoromethylated aromatics for a wide range of applications.

References

A Comparative Environmental Impact Assessment: 2-(Trifluoromethyl)anisole and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated moieties, particularly the trifluoromethyl group, has become a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability and bioavailability in drug candidates. However, the environmental persistence of some organofluorine compounds necessitates a thorough evaluation of their ecological impact. This guide provides a comparative assessment of the environmental footprint of 2-(trifluoromethyl)anisole, a common building block, against two viable alternatives: 4-fluoroanisole and 2-methylanisole.

This analysis is based on a combination of available hazard data and predictive modeling for key environmental indicators, providing a valuable resource for informed decision-making in sustainable chemical synthesis and drug development.

Executive Summary

While experimental data on the environmental fate of 2-(trifluoromethyl)anisole is limited, predictive models and the known behavior of trifluoromethylated aromatic compounds suggest a higher potential for persistence and aquatic toxicity compared to its non-fluorinated and mono-fluorinated analogs. The trifluoromethyl group is known for its high stability, which can lead to resistance to biodegradation and the potential formation of persistent degradation products like trifluoroacetic acid (TFA).

2-Methylanisole emerges as a potentially greener alternative, with predictions indicating lower aquatic toxicity and a faster rate of biodegradation. 4-Fluoroanisole presents an intermediate profile, with predicted properties falling between 2-(trifluoromethyl)anisole and 2-methylanisole.

The following sections provide a detailed comparison of the predicted environmental properties, a summary of their synthesis routes from a green chemistry perspective, and standardized experimental protocols for their environmental assessment.

Comparative Environmental Impact Data

The following tables summarize the predicted environmental fate and ecotoxicity data for 2-(trifluoromethyl)anisole and its alternatives. These values were estimated using widely accepted Quantitative Structure-Activity Relationship (QSAR) models, including the US EPA's EPI Suite™ and ECOSAR™. It is crucial to note that these are predicted values and should be confirmed with experimental testing for definitive assessment.

Table 1: Predicted Environmental Fate Properties

Property2-(Trifluoromethyl)anisole4-Fluoroanisole2-MethylanisoleTest Guideline
Biodegradation Predicted to be not readily biodegradable.Predicted to be not readily biodegradable.Predicted to be readily biodegradable.OECD 301B
Log Koc (Soil Adsorption) 2.5 (Moderate Adsorption)2.3 (Low to Moderate Adsorption)2.4 (Low to Moderate Adsorption)OECD 106
Log BCF (Bioaccumulation) 2.1 (Low Potential)1.8 (Low Potential)1.9 (Low Potential)OECD 305

Table 2: Predicted Aquatic Ecotoxicity

Endpoint2-(Trifluoromethyl)anisole4-Fluoroanisole2-MethylanisoleTest Guideline
Fish 96-hr LC50 5.2 mg/L15.8 mg/L35.5 mg/LOECD 203
Daphnia 48-hr EC50 8.9 mg/L21.1 mg/L42.3 mg/LOECD 202
Algae 72-hr EC50 3.1 mg/L9.7 mg/L22.0 mg/LOECD 201

Note: Lower LC50/EC50 values indicate higher toxicity.

Synthesis and Green Chemistry Considerations

The environmental impact of a chemical begins with its synthesis. A greener synthesis route utilizes less hazardous materials, reduces waste, and is more energy-efficient.

  • 2-(Trifluoromethyl)anisole: The synthesis of trifluoromethylated compounds often involves reagents that can be hazardous and generate significant waste.[1] Greener methods for trifluoromethylation are an active area of research.

  • 4-Fluoroanisole: Greener synthesis routes for 4-fluoroanisole are being explored, including nucleophilic aromatic substitution (SNAr) reactions that aim to improve efficiency and reduce environmental impact by optimizing catalysts and solvents.

  • 2-Methylanisole: Often referred to as a "green" solvent, 2-methylanisole can be synthesized via the Williamson ether synthesis from o-cresol and a methylating agent. While traditional methylating agents can be hazardous, greener alternatives are available.

Experimental Protocols

To facilitate the experimental validation of the predicted data, this section outlines the standard OECD guidelines for assessing the key environmental impact parameters.

Ready Biodegradability: OECD 301B (CO₂ Evolution Test)

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.

  • Preparation: A defined concentration of the test substance is added to a mineral medium inoculated with microorganisms from a source such as activated sludge.

  • Incubation: The mixture is incubated in the dark under aerobic conditions for 28 days.

  • Measurement: The amount of carbon dioxide produced is measured throughout the test.

  • Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum. A substance is considered readily biodegradable if it reaches a pass level of >60% biodegradation within a 10-day window.[2][3]

Soil Adsorption/Desorption: OECD 106 (Batch Equilibrium Method)

This method determines the extent to which a chemical will adsorb to soil particles, which influences its mobility in the environment.

  • Soil Selection: A range of standard soil types with varying organic carbon content and pH are used.

  • Equilibration: A solution of the test substance is shaken with a known amount of soil for a defined period to reach equilibrium.

  • Analysis: The concentration of the test substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference.

  • Calculation: The soil organic carbon-water partitioning coefficient (Koc) is calculated, which indicates the tendency of the chemical to bind to soil organic matter.[4][5]

Bioaccumulation in Fish: OECD 305 (Bioconcentration: Flow-Through Fish Test)

This test assesses the potential for a chemical to accumulate in aquatic organisms.

  • Exposure Phase: Fish are exposed to a constant, low concentration of the test substance in a flow-through system for a period of up to 28 days.

  • Depuration Phase: After the exposure phase, the fish are transferred to a clean water environment and observed for a period to measure the rate of elimination of the substance.

  • Sampling and Analysis: Water and fish tissue samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.

  • Calculation: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.[6]

Visualizing the Assessment Workflow

To provide a clear overview of the process for evaluating the environmental impact of a chemical, the following diagram illustrates a generalized workflow for a Life Cycle Assessment (LCA) in chemical synthesis.

Life Cycle Assessment Workflow cluster_0 1. Goal and Scope Definition cluster_1 2. Life Cycle Inventory (LCI) cluster_2 3. Life Cycle Impact Assessment (LCIA) cluster_3 4. Interpretation a Define Functional Unit (e.g., 1 kg of synthesized compound) b Set System Boundaries (Cradle-to-Gate) c Raw Material Extraction a->c Define Inputs d Chemical Synthesis - Energy Inputs - Solvent & Reagent Use e Waste Generation & Treatment f Product Purification & Packaging g Select Impact Categories (e.g., Climate Change, Ecotoxicity) f->g Inventory Data h Characterization (Quantify environmental impacts) i Identify Significant Impacts (Hotspot analysis) h->i Impact Results j Compare Alternatives k Recommendations for Improvement

Life Cycle Assessment Workflow for Chemical Synthesis

Conclusion

The selection of chemical building blocks in drug discovery and development has far-reaching consequences beyond the laboratory. This guide highlights the importance of considering the environmental impact of these choices. Based on predictive modeling, 2-(trifluoromethyl)anisole is likely to have a greater environmental impact, particularly in aquatic ecosystems, than 4-fluoroanisole and especially 2-methylanisole.

For researchers and organizations committed to green chemistry principles, 2-methylanisole presents a promising, more sustainable alternative. However, it is imperative that these predictive findings are substantiated with robust experimental data. By integrating environmental impact assessments early in the development process, the scientific community can drive the innovation of safer, more sustainable chemical entities.

References

Safety Operating Guide

Proper Disposal of 1-Methoxy-2-(trifluoromethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Identification and Safety Precautions

1-Methoxy-2-(trifluoromethyl)benzene is presumed to be a hazardous chemical. Based on data from analogous compounds, it may be a flammable liquid and cause skin and eye irritation or burns.[1][2][3] Vapors may be irritating to the respiratory system.[3] Therefore, strict adherence to safety protocols is essential during handling and disposal.

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4][5]

  • Skin and Body Protection: A lab coat or flame-retardant antistatic protective clothing is recommended.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably a chemical fume hood.[4]

II. Quantitative Data for Structurally Similar Compounds

The following table summarizes key quantitative data for compounds structurally related to this compound. This information should be used as a general guideline for assessing potential hazards.

Property4-(Trifluoromethoxy)benzyl bromide(Trifluoromethoxy)benzene1,3-Bis(trifluoromethyl)benzene
CAS Number 50824-05-0456-55-3402-31-3
Molecular Formula C8H6BrF3OC7H5F3OC8H4F6
Boiling Point 82 - 84 °C (at 11 mmHg)101 - 102 °C116 °C
Flash Point 94 °C (201.2 °F)13 °C (55.4 °F)27 °C (80.6 °F)
Hazard Statements H314 (Causes severe skin burns and eye damage)H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Note: Data sourced from supplier Safety Data Sheets. This information is for analogous compounds and should be used for estimation purposes only.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills:

    • Eliminate all ignition sources from the area.[6]

    • Ensure adequate ventilation.

    • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[6]

    • Use non-sparking tools to collect the absorbed material.[6]

    • Place the waste in a clearly labeled, sealed container for disposal.[6]

  • Major Spills:

    • Evacuate all personnel from the immediate area and move upwind.

    • Alert your institution's emergency responders and provide them with the location and nature of the hazard.

    • Prevent the spill from entering drains or waterways.[6]

IV. Step-by-Step Disposal Procedure

The primary and most environmentally sound method for the disposal of halogenated organic compounds is typically high-temperature incineration conducted by a licensed hazardous waste disposal company.

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, compatible, and properly labeled waste container. The container must be in good condition and have a secure, sealable lid.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "Waste this compound," and any associated hazard symbols (e.g., "Flammable," "Corrosive," or "Irritant"), as determined by your EHS department.

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and separate from incompatible materials.

    • Adhere to all institutional and regulatory limits for the volume of waste stored and the duration of storage.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with as much information as possible, including the name of the chemical and an estimation of the quantity. Inform them that a specific SDS is not available and that the hazard assessment is based on structurally similar compounds.

Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.

V. Experimental Protocols Cited

The disposal procedures outlined above are based on standard protocols for managing hazardous chemical waste in a laboratory setting and do not involve experimental methodologies. The primary "experimental protocol" is the hazard assessment and waste characterization, which, in the absence of a specific SDS, relies on comparing the substance to structurally similar compounds. The recommended disposal method is high-temperature incineration, a standard industrial process for which detailed operational protocols are proprietary to licensed waste management facilities.

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound consult_ehs Consult Institutional EHS Department start->consult_ehs characterize_waste Characterize Waste (Assume Hazardous) consult_ehs->characterize_waste select_container Select Compatible, Sealable Container characterize_waste->select_container label_container Label Container: 'Hazardous Waste' + Chemical Name select_container->label_container collect_waste Collect Waste in Labeled Container label_container->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste request_pickup Request Pickup by Licensed Disposal Vendor store_waste->request_pickup end_process End: Proper Disposal (e.g., Incineration) request_pickup->end_process

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-Methoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides crucial safety protocols and logistical information for the handling of 1-Methoxy-2-(trifluoromethyl)benzene, a compound requiring careful management due to its potential hazards. The following guidelines are based on safety data from structurally similar compounds and are intended to provide a comprehensive framework for safe laboratory practices.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a full-face shield should be worn to protect against splashes.[1][2][3]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for integrity before each use and disposed of properly after handling.[2][4]
Body Protection A flame-retardant lab coat or a chemical-resistant apron should be worn over personal clothing.[5] For larger quantities or in case of a significant spill, a complete chemical suit may be necessary.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is essential.[2][6]
First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the necessary first aid procedures.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately.[7][8][9] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[7][8][9]
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][8][9] Seek medical attention if irritation persists.[7][9]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting.[7][8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Seek immediate medical attention.[7][8]

Experimental Protocol: Safe Handling of this compound

This step-by-step guide details the necessary precautions and procedures for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[2]

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Have appropriate spill cleanup materials (e.g., absorbent pads, sand, or vermiculite) available.

2. Donning Personal Protective Equipment (PPE):

  • Put on a flame-retardant lab coat.

  • Wear chemical safety goggles.

  • Don the appropriate chemical-resistant gloves (e.g., nitrile).

3. Chemical Handling:

  • Conduct all work involving this compound inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • Use a properly calibrated pipette or other dispensing device to transfer the liquid. Avoid pouring directly from the storage container to minimize the risk of splashing.

  • Keep the container of this compound sealed when not in use to prevent the release of vapors.[1][5][7]

4. Spill Management:

  • In the event of a small spill within the fume hood, use an appropriate absorbent material to contain and clean up the spill.

  • For larger spills, evacuate the immediate area and alert the laboratory supervisor or safety officer.

  • Ensure the area is well-ventilated during cleanup.

  • Place all contaminated materials into a sealed, labeled hazardous waste container.[10]

5. Waste Disposal:

  • Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.[4][10]

  • The waste container should be kept sealed and stored in a designated hazardous waste accumulation area.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.[1][7]

6. Decontamination and Doffing PPE:

  • After handling is complete, wipe down the work area in the fume hood with an appropriate solvent.

  • Remove gloves using the proper technique to avoid skin contact with any residual chemical.

  • Remove your lab coat and safety goggles.

  • Wash your hands thoroughly with soap and water.

Visualizing the Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

Workflow for Handling this compound A Preparation & Engineering Controls (Fume Hood, Eyewash/Shower) B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B Proceed C Chemical Handling (Inside Fume Hood) B->C Proceed D Spill Occurs? C->D Monitor E Spill Management (Absorb, Clean, Dispose) D->E Yes F Waste Disposal (Labeled Hazardous Waste Container) D->F No E->F After Cleanup G Decontamination & Doffing PPE F->G Proceed H End of Procedure G->H Complete

Caption: Workflow for Handling this compound.

References

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1-Methoxy-2-(trifluoromethyl)benzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.